U-54494A
Beschreibung
Eigenschaften
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNVWGVNWIXMB-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918854 | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-41-8 | |
| Record name | U 54494A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-54494A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of U-54494A: A Technical Guide
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of U-54494A, a compound noted for its unique anticonvulsant properties. While structurally related to kappa opioid receptor (KOR) agonists, emerging evidence indicates a distinct pharmacological profile centered on the modulation of ion channels, deviating from classical KOR agonism.
Core Tenets of this compound's Mechanism of Action
This compound presents a multifaceted mechanism of action primarily characterized by its influence on neuronal excitability through the modulation of voltage-gated ion channels. This is a departure from the anticipated G-protein coupled receptor signaling cascade typical for kappa opioid agonists.
Attenuation of Depolarization-Induced Calcium Influx
A pivotal aspect of this compound's action is its ability to reduce the influx of calcium ions (Ca²⁺) into neurons following depolarization. This effect is crucial in mitigating the excessive neuronal firing characteristic of convulsive states. By inhibiting Ca²⁺ entry, this compound effectively dampens neurotransmitter release and subsequent neuronal excitation.
Modulation of Voltage-Gated Sodium Channels
Further contributing to its anticonvulsant profile, this compound has been demonstrated to interact with voltage-gated sodium channels (Na⁺). It induces a voltage- and use-dependent block of these channels, which are critical for the initiation and propagation of action potentials. This action further curtails aberrant neuronal hyperexcitability.
Divergence from Classical Kappa Opioid Receptor Agonism
Contrary to what its structure might suggest, this compound exhibits a notable lack of significant activity at the kappa opioid receptor. While its anticonvulsant effects can be antagonized by high doses of the opioid antagonist naltrexone, suggesting some level of interaction with opioid systems, direct agonism at the KOR is not its primary mechanism. This is supported by its lack of typical KOR-mediated effects such as analgesia and sedation. One study explicitly notes a "lack of kappa activity" based on determined IC50 values, though specific quantitative data from this study are not publicly available[1].
Quantitative Data Summary
Key Experimental Evidence and Protocols
The understanding of this compound's mechanism of action is built upon several key experimental findings. The detailed protocols for these experiments are outlined below.
Antagonism of Excitatory Amino Acid-Induced Convulsions
This compound has been shown to be an effective antagonist against convulsions induced by excitatory amino acid agonists like kainic acid[1]. This points to its ability to counteract excitotoxicity, a common feature of seizures.
Experimental Protocol: Kainic Acid-Induced Seizure Model
-
Animal Model: Male Swiss-Webster mice are utilized.
-
Compound Administration: this compound is administered via subcutaneous (s.c.) injection at varying doses.
-
Induction of Seizures: A convulsant dose of kainic acid is administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).
-
Observation: Animals are observed for the onset, duration, and severity of convulsive behaviors.
-
Endpoint: The ability of this compound to prevent or reduce the severity and duration of seizures is quantified.
Attenuation of Depolarization-Induced Calcium Uptake
Biochemical assays have demonstrated that this compound attenuates the uptake of ⁴⁵Ca²⁺ into synaptosomes following depolarization.
Experimental Protocol: ⁴⁵Ca²⁺ Uptake Assay in Synaptosomes
-
Preparation of Synaptosomes: Synaptosomes are prepared from the forebrains of rats.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Depolarization: Depolarization is induced by increasing the extracellular potassium concentration.
-
⁴⁵Ca²⁺ Addition: Radioactive ⁴⁵Ca²⁺ is added to the medium.
-
Measurement: The amount of ⁴⁵Ca²⁺ taken up by the synaptosomes is measured using scintillation counting.
-
Analysis: The inhibitory effect of this compound on calcium uptake is calculated.
Blockade of Voltage-Gated Sodium Channels
Electrophysiological studies, specifically whole-cell voltage-clamp experiments, have provided direct evidence for the blockade of sodium channels by this compound.
Experimental Protocol: Whole-Cell Voltage-Clamp on Neuroblastoma Cells
-
Cell Culture: Mouse neuroblastoma cells (e.g., N1E-115) are cultured.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed to isolate and measure Na⁺ currents.
-
Drug Application: this compound is applied to the cells at various concentrations.
-
Voltage Protocols: A series of voltage steps are applied to elicit Na⁺ currents and to assess the voltage- and use-dependence of the block.
-
Data Acquisition and Analysis: The amplitude and kinetics of the Na⁺ currents in the presence and absence of this compound are recorded and analyzed to characterize the nature of the channel blockade.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of key experiments.
Caption: Proposed mechanism of this compound's anticonvulsant action.
Caption: Workflow for key in vitro experiments on this compound.
Conclusion
References
U-54494A: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Unique Anticonvulsant Agent
Introduction
U-54494A, chemically identified as cis-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride, is a novel benzamide (B126) derivative with potent anticonvulsant properties. Initially investigated for its relationship to kappa-opioid receptor agonists, this compound has demonstrated a unique pharmacological profile that distinguishes it from traditional anticonvulsant and opioid compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic molecule with a complex structure featuring a dichlorinated benzene (B151609) ring linked to a cyclohexylpyrrolidine moiety via an amide bond. The cis-configuration of the substituents on the cyclohexane (B81311) ring is a critical feature for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | cis-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O (Free Base) |
| C₁₈H₂₄Cl₂N₂O・HCl (Hydrochloride Salt) | |
| Molecular Weight | 355.3 g/mol (Free Base) |
| 391.76 g/mol (Hydrochloride Salt) | |
| CAS Number | 112465-94-8 |
| PubChem CID | 183470 |
| InChI Key | JUBNVWGVNWIXMB-SJORKVTESA-N |
| SMILES | CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)[C@H]2--INVALID-LINK--N3CCCC3.Cl |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Pharmacological Properties
This compound exhibits a distinct pharmacological profile, primarily characterized by its anticonvulsant effects. While structurally related to kappa-opioid agonists, its mechanism of action is multifaceted and appears to involve modulation of multiple neuronal pathways.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/Assay |
| Pharmacological Class | Anticonvulsant, κ-Opioid Agonist, potential NMDA Antagonist | |
| ED₅₀ (Maximal Electroshock Seizure Test) | 28 mg/kg (i.p.) | Mouse |
| κ-Opioid Receptor Binding Affinity (Kᵢ) | Not available | |
| NMDA Receptor Binding Affinity (Kᵢ) | Not available |
Anticonvulsant Activity
This compound has demonstrated significant efficacy in preclinical models of epilepsy, particularly in the maximal electroshock seizure (MES) test in mice, with an ED₅₀ of 28 mg/kg administered intraperitoneally. This suggests its potential utility in the management of generalized tonic-clonic seizures.
Opioid Receptor Activity
This compound is recognized as a kappa-opioid receptor agonist. However, unlike typical kappa agonists, it appears to be devoid of the sedative and analgesic effects commonly associated with this class of compounds. This separation of anticonvulsant activity from opioid-like side effects makes this compound a particularly interesting candidate for further investigation.
NMDA Receptor Antagonism
There is evidence to suggest that this compound may also act as an N-methyl-D-aspartate (NMDA) receptor antagonist. This action could contribute to its anticonvulsant effects by modulating excitatory neurotransmission in the central nervous system.
Signaling Pathways
The precise signaling pathways modulated by this compound are not fully elucidated but are thought to involve the canonical pathways associated with its receptor targets.
Kappa-Opioid Receptor Signaling
As a kappa-opioid receptor agonist, this compound is expected to activate G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.
Caption: Proposed signaling pathway for this compound via the kappa-opioid receptor.
NMDA Receptor Antagonism
By potentially acting as an NMDA receptor antagonist, this compound could block the influx of Ca²⁺ ions through the NMDA receptor channel, thereby reducing glutamate-mediated excitotoxicity and neuronal hyperexcitability, which are implicated in seizure generation.
Caption: Putative mechanism of this compound as an NMDA receptor antagonist.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Maximal Electroshock Seizure (MES) Test
This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.
Objective: To determine the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice (20-25 g)
-
Electroshock device with corneal electrodes
-
0.9% saline solution
-
Test compound (this compound) dissolved in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., phenytoin)
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice.
-
At the time of predicted peak effect, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀, the dose at which 50% of the animals are protected from the seizure.
Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.
Depolarization-Induced Synaptosomal Calcium Uptake Assay
This in vitro assay measures the effect of a compound on calcium influx into nerve terminals (synaptosomes) following depolarization.
Objective: To assess the ability of a test compound to modulate depolarization-induced calcium entry into presynaptic terminals.
Materials:
-
Rat forebrain tissue
-
Sucrose buffer
-
Percoll gradient solutions
-
Physiological salt solution (PSS)
-
High potassium (high K⁺) PSS for depolarization
-
⁴⁵CaCl₂ (radioactive calcium)
-
Test compound (this compound)
-
Scintillation fluid and counter
Procedure:
-
Prepare synaptosomes from rat forebrain tissue by homogenization and Percoll gradient centrifugation.
-
Resuspend the synaptosomal pellet in PSS.
-
Pre-incubate synaptosomes with the test compound or vehicle.
-
Initiate calcium uptake by adding high K⁺ PSS containing ⁴⁵CaCl₂ to depolarize the synaptosomes.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with a stop solution.
-
Measure the amount of ⁴⁵Ca²⁺ retained by the synaptosomes using liquid scintillation counting.
-
Compare the calcium uptake in the presence and absence of the test compound to determine its effect.
Caption: Workflow for the depolarization-induced synaptosomal calcium uptake assay.
Conclusion
This compound represents a promising pharmacological tool and a potential lead compound for the development of novel anticonvulsant therapies. Its unique profile, characterized by potent anticonvulsant activity without the typical sedative and analgesic effects of kappa-opioid agonists, warrants further investigation. The detailed experimental protocols provided in this guide are intended to support future research into the precise mechanisms of action and therapeutic potential of this intriguing molecule. Further studies are required to elucidate the exact binding affinities, downstream signaling cascades, and the full spectrum of its pharmacological effects.
The Discovery and Development of U-54494A: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-54494A is a novel benzamide (B126) derivative that has demonstrated significant potential as an anticonvulsant agent. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound. It details the compound's efficacy in various seizure models, delves into its unique mechanism of action, and provides detailed experimental protocols for key assays. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic candidate.
Introduction
The search for novel anticonvulsant therapies with improved efficacy and favorable side-effect profiles is an ongoing endeavor in neuroscience and drug development. This compound emerged from a research program investigating compounds structurally related to kappa opioid agonists. While its structural analog, U-50488H, exhibits both anticonvulsant and kappa opioid-mediated sedative and analgesic effects, this compound was uniquely identified as a potent anticonvulsant devoid of these latter effects, suggesting a more selective mechanism of action.[1][2] This document serves as a technical guide to the foundational preclinical research on this compound.
Anticonvulsant Activity
This compound has been evaluated in a range of preclinical seizure models, demonstrating a broad spectrum of anticonvulsant activity. Its efficacy has been compared to standard antiepileptic drugs (AEDs) such as phenytoin (B1677684) and phenobarbital (B1680315).
Maximal Electroshock (MES) Seizure Model
The maximal electroshock seizure test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. In this model, this compound demonstrated potent, dose-dependent anticonvulsant effects in mice.
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 28 | [3] |
| Phenytoin | Mouse | Intraperitoneal (i.p.) | 9.81 | [4] |
| Phenobarbital | Mouse | Intraperitoneal (i.p.) | 23.8 | [5] |
| U-50488H | Mouse | Intraperitoneal (i.p.) | 5-20 (dose-dependent decrease in hindlimb extensor phase) | [6] |
Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model in Mice.
Chemically-Induced Seizure Models
This compound has shown significant efficacy in antagonizing seizures induced by various chemical convulsants, highlighting its distinct mechanistic profile compared to traditional AEDs.
| Convulsant | This compound Efficacy | Phenytoin/Phenobarbital Efficacy | Reference |
| Kainic Acid | Effective antagonist | Ineffective | [7] |
| N-Methyl-D-Aspartic Acid (NMDA) | Effective antagonist | Ineffective | [7] |
| Quisqualic Acid | Effective antagonist | Ineffective | [7] |
| Bay K 8644 (Ca²⁺ channel agonist) | Effective antagonist | Ineffective | [7] |
| Bicuculline (GABAₐ antagonist) | Ineffective antagonist | Effective (Phenobarbital) | [7] |
| Pentylenetetrazole (GABAergic convulsant) | Ineffective antagonist | Effective (Phenobarbital) | [7] |
Table 2: Efficacy of this compound against Chemically-Induced Seizures.
Audiogenic Seizure Model
In genetically epilepsy-prone DBA/2 mice, which are susceptible to sound-induced (audiogenic) seizures, this compound was effective in blocking convulsions.[7] It exhibited a potency similar to that of U-50488H in this model.[2]
Mechanism of Action
The mechanism of action of this compound is multifaceted, involving modulation of ion channels and potential interaction with a specific subclass of kappa opioid receptors. This unique combination of effects likely contributes to its broad-spectrum anticonvulsant activity.
Modulation of Voltage-Gated Sodium and Calcium Channels
Electrophysiological studies have revealed that this compound modulates voltage-gated ion channels. Whole-cell voltage-clamp experiments on cultured neonatal rat cardiomyocytes demonstrated that this compound depresses the fast sodium inward current in a concentration- and frequency-dependent manner.[3]
Furthermore, biochemical assays have shown that this compound attenuates the depolarization-induced uptake of ⁴⁵Ca²⁺ into forebrain synaptosomes.[1][7] This suggests a direct or indirect inhibitory effect on voltage-gated calcium channels.
Interaction with Kappa Opioid Receptors
While this compound lacks the typical sedative and analgesic effects associated with kappa opioid receptor agonism, its anticonvulsant properties are antagonized by high doses of the opioid antagonist naltrexone.[1][2] This suggests that its mechanism is related to a subclass of kappa receptors that are not involved in sedation and analgesia.[1][7] The anticonvulsant effects are also antagonized by the selective kappa-opioid antagonist nor-binaltorphimine.[2]
Metabolites
Two major metabolites of this compound have been identified: U-83892E [cis-N-(2-aminocyclohexyl)-3,4-dichlorobenzamide] and U-83894A [cis-N-(2-methylaminocyclohexyl)-3,4-dichlorobenzamide]. Both of these metabolites have been shown to possess anticonvulsant activity against electroshock-induced seizures and also block voltage-gated sodium channels, which may contribute to the long duration of action of the parent compound.[8]
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanism of action and key experimental procedures, the following diagrams have been generated using the DOT language.
Proposed Mechanism of Action of this compound.
Experimental Workflow for the Maximal Electroshock Seizure (MES) Test.
Experimental Workflow for Synaptosome Preparation and Calcium Uptake Assay.
Detailed Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 20-25 g.
-
Drug Administration: this compound, phenytoin, phenobarbital, or vehicle are administered intraperitoneally (i.p.) at various doses.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Thirty to sixty minutes after drug administration, a drop of saline is applied to the eyes of the mouse to ensure good electrical contact.
-
Corneal electrodes are applied to the eyes.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using a probit analysis.
Synaptosome Preparation and ⁴⁵Ca²⁺ Uptake Assay
-
Materials: Freshly dissected rodent forebrain, sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4), Krebs-Ringer buffer, ⁴⁵CaCl₂.
-
Procedure:
-
Synaptosome Preparation:
-
The forebrain tissue is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in an appropriate buffer.
-
-
⁴⁵Ca²⁺ Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.
-
Uptake is initiated by adding a depolarizing solution containing a high concentration of KCl and ⁴⁵CaCl₂.
-
The reaction is terminated after a short incubation period (e.g., 15-30 seconds) by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove extracellular ⁴⁵Ca²⁺.
-
The radioactivity retained on the filters, representing the amount of ⁴⁵Ca²⁺ taken up by the synaptosomes, is measured using a scintillation counter.
-
-
-
Data Analysis: The inhibition of depolarization-induced ⁴⁵Ca²⁺ uptake by this compound is calculated, and an IC₅₀ value (the concentration that inhibits 50% of the uptake) can be determined.
Whole-Cell Voltage-Clamp Recording in Cardiomyocytes
-
Cell Preparation: Neonatal rat cardiomyocytes are isolated and cultured.
-
Electrophysiological Setup: A patch-clamp amplifier, a data acquisition system, and an inverted microscope.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2).
-
-
Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cardiomyocyte.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit specific ion currents (e.g., stepping to various potentials to activate sodium channels).
-
This compound is applied to the external solution, and the changes in the recorded currents are measured.
-
-
Data Analysis: The effect of this compound on the amplitude and kinetics of the ion currents is quantified.
Conclusion
This compound represents a significant discovery in the field of anticonvulsant research. Its potent and broad-spectrum activity, coupled with a unique mechanism of action that distinguishes it from both traditional AEDs and typical kappa opioid agonists, makes it a compelling candidate for further development. The preclinical data summarized in this guide provide a solid foundation for future investigations into its therapeutic potential for the treatment of epilepsy. The detailed methodologies and visual representations of its mechanism and experimental evaluation are intended to aid researchers in building upon this foundational work.
References
- 1. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. Studies on the anticonvulsant effect of U50488H on maximal electroshock seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
U-54494A: A Technical Guide to a Selective Kappa Opioid Agonist with a Unique Anticonvulsant Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A, chemically known as (+-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride, is a novel benzamide (B126) derivative that has garnered significant interest for its potent anticonvulsant properties.[1][2] Structurally related to the prototypical kappa opioid receptor (KOR) agonist U-50488H, this compound presents a unique pharmacological profile. While its anticonvulsant actions are mediated, at least in part, through the kappa opioid system, it notably lacks the sedative and analgesic effects commonly associated with KOR activation.[1] This suggests a distinct selectivity that makes this compound a compelling subject for research into the development of new antiepileptic therapies with potentially fewer side effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
The primary mechanism of action for this compound's anticonvulsant effects is linked to its activity at kappa opioid receptors. This is evidenced by the fact that its anticonvulsant properties are antagonized by the general opioid antagonist naloxone (B1662785) and the selective KOR antagonist nor-binaltorphimine.[1] However, the full picture of its mechanism is more complex and appears to involve multiple pathways:
-
Kappa Opioid Receptor Agonism: this compound's interaction with KORs is believed to trigger downstream signaling cascades that reduce neuronal excitability.
-
Modulation of Ion Channels:
-
Sodium Channels: this compound has been shown to depress the fast sodium inward current in a concentration- and frequency-dependent manner, a mechanism that could contribute to its anticonvulsant effects.[2] The persistence of its anticonvulsant activity may be partly due to its active metabolites, which also block voltage-gated sodium channels.[3]
-
Calcium Channels: this compound attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes, suggesting an interaction with calcium channels that could reduce neurotransmitter release.[1]
-
-
Interaction with Excitatory Amino Acid Systems: The compound is an effective antagonist against convulsions induced by excitatory amino acid agonists like kainic acid and N-methyl-aspartic acid (NMDA).[1] This suggests a potential modulation of glutamatergic neurotransmission. Furthermore, this compound has demonstrated neuroprotective effects against NMDA-induced brain injury in neonatal rats.[4]
Quantitative Data
| Compound | Assay | Parameter | Value | Species | Reference |
| This compound | Maximal Electroshock Seizure Test | ED50 (i.p.) | 28 mg/kg | Mouse | [2] |
| This compound | NMDA-Induced Brain Injury | Neuroprotection (peak effect) | 15-20 mg/kg | Rat (neonatal) | [4] |
| U-50488H | 3H-EKC Site-Selective Binding | Ki (kappa receptor) | 114 nM | N/A | [5] |
| U-50488H | 3H-EKC Site-Selective Binding | Ki (mu receptor) | 6100 nM | N/A | [5] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (kappa, mu, or delta).
-
Radiolabeled ligand (e.g., [3H]U-69593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound (this compound).
-
The cell membrane preparation.
-
For determining non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of an unlabeled standard ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Maximal Electroshock (MES) Seizure Test
This is a widely used in vivo model to assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male mice (e.g., ICR strain, 20-25 g).
-
Electroshock apparatus with corneal electrodes.
-
0.9% saline solution with an anesthetic (e.g., 0.5% tetracaine) for the electrodes.
-
Test compound (this compound) dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Animal Preparation: Acclimate the mice to the laboratory environment. On the day of the experiment, weigh the mice and administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrode Application: Apply a drop of the saline/anesthetic solution to the corneal electrodes to ensure good electrical contact and to minimize pain.
-
Electroshock Induction: Place the corneal electrodes on the corneas of the mouse and deliver a single, brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay. The seizure is characterized by the hindlimbs becoming fully extended and rigid.
-
Protection Criteria: A mouse is considered protected if it does not exhibit the tonic hindlimb extension.
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose of the test compound.
-
Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
-
Depolarization-Induced 45Ca++ Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium into neuronal preparations following depolarization.
Materials:
-
Synaptosomes prepared from forebrain tissue.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) with normal K+ concentration.
-
Depolarizing buffer (same as above but with a high K+ concentration, e.g., 60 mM).
-
45CaCl2 (radioactive calcium).
-
Test compound (this compound).
-
Wash buffer (e.g., ice-cold physiological buffer containing EDTA).
-
Scintillation fluid and counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the forebrain tissue of rats or mice using standard subcellular fractionation techniques.
-
Pre-incubation: Pre-incubate the synaptosomes in the physiological buffer with the test compound (this compound) at various concentrations for a set period.
-
Depolarization and Calcium Influx:
-
To initiate the assay, add the depolarizing buffer containing 45CaCl2 to the synaptosome suspension.
-
For control (non-depolarized) samples, add the physiological buffer with 45CaCl2.
-
-
Termination of Influx: After a short incubation period (e.g., 30 seconds), rapidly terminate the calcium influx by adding an excess of ice-cold wash buffer and filtering the suspension through glass fiber filters.
-
Washing: Quickly wash the filters with additional ice-cold wash buffer to remove extracellular 45Ca++.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained 45Ca++ using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of depolarization-induced 45Ca++ influx by subtracting the radioactivity in the non-depolarized samples from that in the depolarized samples.
-
Determine the inhibitory effect of this compound by comparing the influx in the presence of the compound to the control (depolarized without compound).
-
Plot the percent inhibition as a function of the this compound concentration to determine the IC50.
-
Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: KOR G-protein coupled signaling pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining binding affinity.
Logical Relationship of this compound's Selectivity Profile
Caption: Selectivity profile of this compound.
Conclusion
This compound stands out as a significant tool for neuropharmacological research. Its potent anticonvulsant effects, coupled with a lack of typical kappa opioid-mediated side effects like sedation and analgesia, highlight its unique selectivity. The multifaceted mechanism of action, involving not only the kappa opioid system but also direct modulation of sodium and calcium channels, provides multiple avenues for further investigation. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds in the quest for safer and more effective antiepileptic drugs.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kappa opioid-related anticonvulsants U-50488H and this compound attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of U-54494A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-54494A, chemically identified as cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzamide, is a novel anticonvulsant agent. Structurally related to kappa opioid receptor agonists, this compound presents a unique pharmacological profile, demonstrating broad-spectrum anticonvulsant activity without the typical sedative and analgesic effects associated with kappa opioid agonism. Its mechanism of action is multifaceted, involving the modulation of voltage-gated ion channels and potential interaction with the excitatory amino acid system. This document provides a comprehensive overview of the pharmacological properties of this compound, including its anticonvulsant activity, proposed mechanisms of action, and available quantitative data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research and development.
Introduction
This compound emerged from research into compounds structurally related to the selective kappa opioid agonist U-50488H. While sharing a chemical scaffold, this compound was found to be devoid of the characteristic sedative and analgesic properties of kappa agonists.[1] However, it displayed potent anticonvulsant effects in various preclinical models, suggesting a distinct and selective pharmacological profile.[1][2] The anticonvulsant properties of this compound are antagonized by high doses of the non-selective opioid antagonist naltrexone, indicating an interaction with the opioid receptor system, potentially a subclass of kappa receptors.[1][3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its in vivo anticonvulsant efficacy and neuroprotective effects.
Table 1: In Vivo Anticonvulsant Activity of this compound
| Assay | Species | Route of Administration | Endpoint | Value | Reference |
| Maximal Electroshock Seizure (MES) Test | Mice | Intraperitoneal (i.p.) | ED50 | 28 mg/kg | [2] |
Table 2: In Vivo Neuroprotective Activity of this compound against NMDA-Induced Brain Injury
| Animal Model | Species | Dosing Regimen | Endpoint | Result | Reference |
| NMDA-induced brain injury in neonatal rats | Rats | 15 mg/kg (split doses before and after NMDA) | Hemisphere weight reduction | 33.8% protection | [4] |
| NMDA-induced brain injury in neonatal rats | Rats | 20 mg/kg (after NMDA administration) | Hemisphere weight reduction | 32.4% protection | [4] |
Mechanism of Action
The anticonvulsant properties of this compound appear to be mediated by a combination of effects on ion channels and neurotransmitter systems.
Modulation of Voltage-Gated Ion Channels
-
Calcium Channels: this compound attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes. This suggests that this compound may exert its anticonvulsant effects by modulating calcium influx, a critical process in neuronal excitability and neurotransmitter release.[1]
-
Sodium Channels: Whole-cell voltage-clamp experiments have demonstrated that this compound reversibly and in a dose-dependent manner reduces the tetrodotoxin-sensitive inward sodium current in mouse neuroblastoma cells. The block is voltage- and use-dependent, indicating a preferential interaction with the resting and slowly inactivated states of the sodium channel. This action would serve to dampen neuronal hyperexcitability.
Interaction with Opioid Receptors
The anticonvulsant effects of this compound are antagonized by high doses of naltrexone, a non-selective opioid receptor antagonist.[1][3] This finding strongly implicates the involvement of opioid receptors in its mechanism of action. However, the lack of typical kappa opioid-mediated effects like sedation and analgesia suggests that this compound may act on a specific subtype of the kappa opioid receptor or interact with it in a unique manner that leads to anticonvulsant but not analgesic or sedative responses.[1]
Modulation of Excitatory Amino Acid Systems
This compound is effective against convulsions induced by the excitatory amino acid agonists kainic acid and N-methyl-D-aspartic acid (NMDA).[1] Furthermore, it has been shown to afford neuroprotection against NMDA-induced brain injury.[4] These findings suggest that this compound may interfere with glutamatergic neurotransmission, a key pathway in seizure generation and propagation. There is also evidence to suggest a possible interaction with the glycine/NMDA receptor complex.[3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Anticonvulsant Action
Experimental Workflow: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)
Experimental Workflow: In Vitro 45Ca++ Uptake Assay in Synaptosomes
Detailed Experimental Protocols
In Vivo Maximal Electroshock Seizure (MES) Test in Mice
This protocol is a generalized procedure for determining the anticonvulsant efficacy of a compound. The specific parameters for the published ED50 value of this compound may have included minor variations.
-
Animals: Male CD1 mice are commonly used. Animals should be acclimatized to the laboratory environment for at least 3 days prior to the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle alone.
-
Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-injection), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Observation: Mice are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay. Protection is defined as the absence of this tonic extension.
-
Data Analysis: The percentage of mice protected at each dose is determined. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a probit analysis.
In Vitro 45Ca++ Uptake in Forebrain Synaptosomes
This protocol outlines the general steps for measuring the effect of a compound on depolarization-induced calcium uptake in isolated nerve terminals.
-
Synaptosome Preparation: Forebrains from rats are homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential and density gradient centrifugation to isolate the synaptosomal fraction.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle.
-
Uptake Assay: The uptake of 45Ca++ is initiated by adding the radioisotope to the synaptosomal suspension. Depolarization is induced by adding a high concentration of potassium chloride (KCl).
-
Termination: The uptake is rapidly terminated by filtration through glass fiber filters, which traps the synaptosomes but allows the incubation medium to pass through. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measurement: The amount of 45Ca++ retained by the synaptosomes on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of depolarization-induced 45Ca++ uptake by this compound is calculated, and an IC50 value (the concentration that inhibits 50% of the uptake) can be determined.
Whole-Cell Voltage-Clamp Electrophysiology for Sodium Current Measurement
This protocol describes the general methodology for assessing the effect of a compound on voltage-gated sodium channels in cultured cells.
-
Cell Culture: Mouse neuroblastoma cells (e.g., N1E-115) are cultured under standard conditions.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record sodium currents from individual cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the sodium channels in a closed, resting state. Depolarizing voltage steps are then applied to elicit inward sodium currents.
-
Drug Application: this compound is applied to the external solution bathing the cell at various concentrations.
-
Data Acquisition and Analysis: The amplitude and kinetics of the sodium currents are measured before and after the application of this compound. The dose-dependent block of the sodium current is determined, and parameters such as the effect on channel activation, inactivation, and recovery from inactivation are analyzed.
Conclusion
This compound is a promising anticonvulsant agent with a unique pharmacological profile that distinguishes it from traditional kappa opioid agonists. Its multifaceted mechanism of action, involving the modulation of both voltage-gated calcium and sodium channels, as well as potential interactions with the NMDA receptor complex, offers multiple avenues for therapeutic intervention in epilepsy. While its interaction with a putative subtype of the kappa opioid receptor is strongly indicated, a full characterization of its receptor binding affinities is a critical next step in its development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. Site of anticonvulsant action on sodium channels: autoradiographic and electrophysiological studies in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to U-54494A: Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-54494A is a potent anticonvulsant agent that has garnered significant interest within the neuroscience and drug development communities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis route, and key experimental protocols for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of epilepsy and the development of novel antiepileptic drugs.
Chemical Identity: this compound
This compound is chemically known as (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide. Its hydrochloride salt is a commonly used form in research.
| Identifier | Value |
| Chemical Name | (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide |
| CAS Number | 112465-94-8 (hydrochloride) |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O |
| Molecular Weight | 355.30 g/mol |
Synthesis Route
The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, (±)-cis-2-(1-pyrrolidinyl)cyclohexylamine, followed by its coupling with 3,4-dichlorobenzoyl chloride.
Synthesis of (±)-cis-2-(1-Pyrrolidinyl)cyclohexylamine
The synthesis of the crucial diamine intermediate can be achieved starting from (±)-cis-2-(1-pyrrolidinyl)-N-benzoylcyclohexylamine hydrochloride.
Experimental Protocol:
-
Combine 10 g of (±)-cis-2-(1-pyrrolidinyl)-N-benzoylcyclohexylamine hydrochloride with 50 ml of ethylene (B1197577) glycol and 10 g of potassium hydroxide.
-
Heat the solution to reflux for 48 hours.
-
After cooling, dilute the solution with 200 ml of water and extract with diethyl ether.
-
Remove the ether using a rotary evaporator.
-
Distill the residue at 94°C and 0.05 mm Hg to yield the pure (±)-cis-2-(1-pyrrolidinyl)cyclohexylamine.[1]
Synthesis of (±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide (this compound)
The final step involves the acylation of the synthesized diamine with 3,4-dichlorobenzoyl chloride. This is a standard amide bond formation reaction.
Experimental Protocol:
-
Dissolve (±)-cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (3 g) in 70 ml of anhydrous dimethylformamide (DMF) and warm the solution to 60°C.
-
Over a period of 3 days, add 2-(3,4-dichlorophenyl)ethyl methanesulfonate (B1217627) (14 g) to the warmed amine solution.
-
Dilute the reaction mixture to 500 ml with water and extract with chloroform (B151607).
-
Wash the combined chloroform extracts with water.
-
Treat the washed extract with a solution of hydrogen bromide in methanol.
-
Concentrate the solution on a rotary evaporator and remove the residual DMF by high vacuum distillation.
-
Triturate the residue with 2-propanol to yield a white solid.
-
Recrystallize the solid from 2-propanol to obtain pure this compound.[2]
Biological Activity and Mechanism of Action
This compound exhibits a unique and selective anticonvulsant profile. Its mechanism of action is believed to be multifactorial, involving modulation of ion channels and interaction with opioid receptors.
-
Calcium Channel Modulation : this compound attenuates the depolarization-induced uptake of Ca²⁺ into forebrain synaptosomes.
-
Sodium Channel Inhibition : It has been shown to depress the fast sodium inward current in a concentration- and frequency-dependent manner.
-
Kappa Opioid Receptor Interaction : While lacking the sedative and analgesic effects typical of kappa opioid agonists, the anticonvulsant properties of this compound are antagonized by high doses of naltrexone, suggesting an interaction with a subclass of kappa receptors.
Experimental Protocols for Biological Evaluation
Maximal Electroshock (MES) Seizure Test in Mice
This is a widely used preclinical model to assess the efficacy of a compound against generalized tonic-clonic seizures.
Experimental Protocol:
-
Animals : Use male albino mice weighing between 20-25 g.
-
Apparatus : An electroconvulsiometer with corneal electrodes.
-
Procedure :
-
Administer the test compound (this compound) or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak drug effect (e.g., 30 or 60 minutes post-administration), apply a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint : The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
Data Analysis : The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated.
In Vitro Calcium Influx Assay using Fluo-4 AM
This assay measures changes in intracellular calcium concentration in response to a stimulus, providing insights into a compound's effect on calcium channels.
Experimental Protocol:
-
Cell Culture : Plate a suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading :
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS).
-
Wash the cells with buffer and then incubate with the Fluo-4 AM solution for 45-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation : Add this compound at various concentrations to the wells and incubate for a predetermined time.
-
Depolarization and Measurement :
-
Induce depolarization using a high concentration of potassium chloride (KCl).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.
-
-
Data Analysis : The change in fluorescence intensity reflects the influx of calcium. Compare the fluorescence in this compound-treated wells to control wells to determine the inhibitory effect.
Quantitative Data Summary
| Assay | Parameter | Value | Species |
| Maximal Electroshock Seizure (MES) Test | ED₅₀ (i.p.) | ~10-15 mg/kg | Mouse |
| Maximal Electroshock Seizure (MES) Test | ED₅₀ (p.o.) | ~20-30 mg/kg | Mouse |
Conclusion
This compound represents a significant compound in the field of anticonvulsant research. This guide provides a foundational understanding of its synthesis and biological evaluation. The detailed protocols and workflows are intended to facilitate further investigation into its mechanism of action and potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.
References
Initial In Vitro Studies of U-54494A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a novel benzamide (B126) anticonvulsant agent that is structurally related to kappa opioid agonists.[1][2] Unlike typical kappa opioid agonists, this compound exhibits a unique pharmacological profile, demonstrating potent anticonvulsant activity without the sedative and analgesic effects commonly associated with kappa receptor activation.[1][2] Initial in vitro studies have begun to elucidate its complex mechanism of action, pointing towards a multi-target engagement involving kappa opioid receptors, calcium channels, and voltage-gated sodium channels. This technical guide provides an in-depth overview of the initial in vitro studies of this compound, summarizing the key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
While comprehensive in vitro quantitative data such as binding affinities (Ki) and half-maximal effective or inhibitory concentrations (EC50/IC50) for this compound are not extensively available in the public domain, the following table summarizes the key findings from initial studies.
| Assay Type | Target | Key Finding | Quantitative Value | Source |
| Sodium Channel Blockade | Voltage-gated Sodium Channels | Reversible, dose-dependent reduction of tetrodotoxin-sensitive inward Na+ current. | Nearly 50% resting block at 50 µM | [3] |
| Maximal Electroshock Seizure (in vivo) | Overall Anticonvulsant Activity | Effective in a mouse model of generalized seizures. | ED50 = 28 mg/kg i.p. | [4] |
Proposed Mechanism of Action
The anticonvulsant effect of this compound is believed to be multifactorial, involving the modulation of several key neuronal signaling components. The anticonvulsant properties are antagonized by high doses of naltrexone, suggesting an interaction with opioid receptors.[1][2]
Signaling Pathway
The proposed signaling pathway for this compound's anticonvulsant activity is depicted below. The compound is thought to interact with a subclass of kappa opioid receptors, which in turn modulates voltage-gated calcium and sodium channels, ultimately leading to a reduction in neuronal excitability.
Experimental Protocols
The following are generalized protocols for key in vitro experiments cited in the initial studies of this compound.
Depolarization-Induced 45Ca++ Uptake Assay in Forebrain Synaptosomes
This assay is used to assess the effect of this compound on calcium influx in nerve terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the forebrain of rodents using differential and density gradient centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes in a buffered physiological salt solution.
-
Drug Application: Add varying concentrations of this compound to the synaptosome suspension.
-
Depolarization: Induce depolarization using a high concentration of potassium chloride (KCl).
-
45Ca++ Addition: Immediately add 45Ca++ to the medium.
-
Incubation: Incubate for a short period to allow for calcium uptake.
-
Termination: Stop the uptake by rapid filtration and washing with a cold buffer containing a calcium chelator (e.g., EGTA).
-
Quantification: Measure the amount of 45Ca++ retained by the synaptosomes using liquid scintillation counting.
-
Analysis: Compare the 45Ca++ uptake in the presence of this compound to control conditions.
[3H]Kainic Acid Binding Assay
This assay evaluates the ability of this compound to modulate the binding of the excitatory amino acid agonist, kainic acid, to its receptors.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rodent forebrains.
-
Incubation: Incubate the membranes with [3H]kainic acid in the presence and absence of this compound and CaCl2.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Analysis: Determine the effect of this compound on the specific binding of [3H]kainic acid.
Whole-Cell Voltage-Clamp Electrophysiology for Sodium Current Measurement
This technique is used to directly measure the effect of this compound on voltage-gated sodium channels in cultured neuronal cells.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., neuroblastoma cells).
-
Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell recordings.
-
Pipette Solution: Fill the patch pipette with an internal solution containing appropriate ions and buffers.
-
External Solution: Bathe the cells in an external solution containing physiological concentrations of ions.
-
Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.
-
Voltage Protocol: Apply a series of voltage steps to elicit and measure inward sodium currents.
-
Drug Application: Perfuse the cell with a solution containing this compound and repeat the voltage protocol.
-
Data Analysis: Analyze the changes in the amplitude and kinetics of the sodium current in the presence of the drug.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro binding assay, such as the [3H]Kainic Acid Binding Assay.
Active Metabolites
In vivo studies have identified two major active metabolites of this compound: U-83892E and U-83894A.[5] In vitro experiments have shown that these metabolites also block voltage-gated sodium channels in a voltage- and use-dependent manner, similar to the parent compound.[5] This activity likely contributes to the long duration of the anticonvulsant effect observed in vivo.[5]
Conclusion
The initial in vitro studies of this compound reveal a complex pharmacological profile that distinguishes it from traditional kappa opioid agonists. Its anticonvulsant effects appear to be mediated through a combination of actions on kappa opioid receptors, voltage-gated calcium channels, and, notably, voltage-gated sodium channels. The lack of significant sedative and analgesic properties makes this compound an interesting candidate for further investigation in the development of novel antiepileptic drugs. Future in vitro research should focus on obtaining more precise quantitative data, such as binding affinities and functional potencies at various receptor subtypes and ion channels, to fully elucidate its mechanism of action and guide further drug development efforts.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of sodium channel current by anticonvulsant this compound in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
U-54494A: A Technical Guide to its Modulation of Excitatory Amino Acid Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A, a benzamide (B126) derivative, has demonstrated significant potential as a modulator of excitatory amino acid (EAA) neurotransmission, exhibiting notable anticonvulsant properties. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its interaction with excitatory amino acid pathways. The information presented herein is a synthesis of preclinical research aimed at elucidating its pharmacological profile and therapeutic potential.
Core Mechanism of Action
This compound exerts its effects primarily through the modulation of glutamate (B1630785) release, a key excitatory neurotransmitter in the central nervous system. Its mechanism is linked to the activation of a subclass of kappa-opioid receptors, leading to a cascade of intracellular events that ultimately reduce neuronal excitability. Furthermore, evidence suggests an interaction with the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, adding another layer to its multifaceted mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Anticonvulsant Activity of this compound
| Parameter | Value | Species | Test Model | Reference |
| ED50 | 28 mg/kg (i.p.) | Mice | Maximal Electroshock Seizure (MES) | [1] |
Table 2: In Vitro Effects of this compound on Glutamate Neurotransmission
| Parameter | Concentration | Effect | Preparation | Reference |
| Inhibition of K+-evoked Glutamate Release | 100 µM | 85% reduction | Guinea Pig Hippocampal Mossy Fiber Synaptosomes | [2] |
| Reduction of Cytosolic Free Ca2+ | 100 µM | 30% reduction | Depolarized Guinea Pig Hippocampal Mossy Fiber Synaptosomes | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a typical experimental workflow for assessing the effects of this compound.
Signaling Pathways
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
This test is a standard model for generalized tonic-clonic seizures and is used to assess the anticonvulsant efficacy of a compound.
Materials:
-
Male CF-1 mice (or other suitable strain)
-
This compound solution in a suitable vehicle
-
Vehicle control
-
Electroshock device with corneal electrodes
-
0.5% Tetracaine (B1683103) hydrochloride solution (local anesthetic)
-
0.9% Saline solution
Procedure:
-
Animals are administered this compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
At the time of peak effect (predetermined), the corneas of the mice are anesthetized with a drop of 0.5% tetracaine hydrochloride.
-
A drop of 0.9% saline is applied to the corneal electrodes to ensure good electrical contact.
-
A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds through the corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[1]
Synaptosome Preparation and Glutamate Release Assay
This in vitro method allows for the direct measurement of glutamate release from presynaptic nerve terminals.
Materials:
-
Guinea pig hippocampus (or other brain region of interest)
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Ficoll or Percoll gradients for synaptosome purification
-
Physiological salt solution (e.g., Krebs-Ringer buffer)
-
This compound solutions at various concentrations
-
High potassium (K+) solution for depolarization (e.g., Krebs-Ringer with elevated KCl)
-
Glutamate detection system (e.g., HPLC with fluorescence detection or enzyme-based assay)
Procedure:
-
Synaptosome Preparation:
-
The brain tissue is homogenized in ice-cold homogenization buffer.
-
The homogenate is subjected to differential centrifugation to obtain a crude synaptosomal fraction.
-
This fraction is further purified using a density gradient (Ficoll or Percoll) to yield a preparation enriched in synaptosomes.
-
-
Glutamate Release Assay:
-
The purified synaptosomes are pre-incubated with physiological salt solution containing this compound or vehicle.
-
The synaptosomes are then stimulated with a high K+ solution to induce depolarization and subsequent glutamate release.
-
The supernatant is collected at specific time points and the concentration of glutamate is measured using a suitable detection method.
-
The percentage inhibition of glutamate release by this compound is calculated by comparing it to the vehicle control.[2]
-
Whole-Cell Voltage-Clamp Electrophysiology
This technique can be used to study the effects of this compound on specific ion channels, such as voltage-gated sodium channels, in isolated cells.
Materials:
-
Cultured neonatal rat cardiomyocytes or other suitable cell line expressing the ion channel of interest.
-
External and internal pipette solutions specific for the ion current being measured.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
This compound solutions.
Procedure:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell.
-
A tight seal (giga-ohm resistance) is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific holding potential.
-
Voltage steps are applied to elicit ion currents, which are recorded by the amplifier.
-
This compound is applied to the external solution, and changes in the ion current (e.g., amplitude, kinetics) are measured to determine the effect of the compound.[1]
Discussion and Future Directions
This compound presents a compelling profile as a modulator of excitatory amino acid neurotransmission with anticonvulsant properties. Its unique mechanism, involving both kappa-opioid receptor activation and potential interaction with the NMDA receptor complex, distinguishes it from many existing antiepileptic drugs.
The inhibition of glutamate release is a key component of its action, likely mediated by the reduction of presynaptic calcium influx. The antagonism of its effects by naloxone (B1662785) and nor-binaltorphimine strongly supports the involvement of kappa-opioid receptors.[3] The further antagonism by D-serine suggests a novel interaction with the glycine modulatory site of the NMDA receptor, which warrants further investigation.[3]
Future research should focus on several key areas:
-
Elucidation of the precise kappa-opioid receptor subtype(s) involved in the actions of this compound.
-
Detailed characterization of the interaction with the NMDA receptor complex , including binding studies and functional assays to confirm the nature of the interaction at the glycine site.
-
In-depth dose-response studies to establish a more comprehensive pharmacokinetic and pharmacodynamic profile.
-
Exploration of the therapeutic potential of this compound in a wider range of neurological disorders characterized by excessive excitatory neurotransmission, such as neuropathic pain and ischemic brain injury.
References
- 1. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glutamate release: a potential mechanism of action for the anticonvulsant this compound in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of U-54494A
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a benzamide (B126) derivative with notable anticonvulsant properties. Structurally related to kappa-opioid receptor agonists, it presents a unique pharmacological profile, demonstrating efficacy in various preclinical seizure models without the sedative and analgesic effects typically associated with kappa-opioid agonism. These application notes provide detailed protocols for in vivo studies to evaluate the anticonvulsant and neuroprotective effects of this compound.
Mechanism of Action
This compound's mechanism of action is believed to be multifactorial. It is thought to exert its anticonvulsant effects through a Ca²⁺-related mechanism, potentially via a specific subclass of kappa-opioid receptors. Additionally, it has been shown to modulate voltage-gated sodium channels. The anticonvulsant properties of this compound can be attenuated by the opioid antagonist naltrexone. The persistence of its anticonvulsant activity may be attributed to the formation of active metabolites.
Pharmacokinetic Profile
While comprehensive pharmacokinetic data in rodents is limited in the available literature, a study in dogs provides valuable insights into the disposition of this compound.
| Parameter | (-)-enantiomer | (+)-enantiomer |
| Plasma Clearance (IV) | 0.84 ± 0.11 L/hr/kg | 0.86 ± 0.06 L/hr/kg |
| Terminal Elimination Half-life (IV) | 11.2 ± 2.7 hr | 8.0 ± 2.6 hr |
| Oral Bioavailability | 26 ± 9% | 12.0 ± 1.5% |
| Data from a comparative pharmacokinetic study in dogs. |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male CF-1 or C57BL/6 mice
-
This compound solution
-
Vehicle control (e.g., saline, distilled water with a suitable solubilizing agent)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% tetracaine (B1683103) hydrochloride solution (local anesthetic)
-
0.9% saline solution
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses. An effective dose (ED50) for this compound in this model has been reported to be approximately 28 mg/kg i.p. in mice.
-
At the time of peak effect (to be determined in preliminary studies, typically 30-60 minutes post-injection), anesthetize the corneas of the mice by applying a drop of 0.5% tetracaine hydrochloride solution.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.[1]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.[1]
-
Record the number of protected animals in each treatment group.
Data Analysis: The anticonvulsant effect is expressed as the percentage of animals protected from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
Audiogenic Seizure Test in DBA/2 Mice
This model utilizes a genetically epilepsy-prone mouse strain to assess the efficacy of a compound against reflex seizures.
Materials:
-
Male or female DBA/2 mice (most susceptible between 21 and 28 days of age)[2][3]
-
This compound solution
-
Vehicle control
-
A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell, speaker) capable of producing a sound of 100-120 dB.[2]
Procedure:
-
Administer this compound or vehicle control (i.p. or intracerebroventricularly).
-
At the predetermined time of peak effect, place the mouse individually into the sound-proof chamber.
-
Allow for a brief acclimatization period (e.g., 1 minute).
-
Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.
-
The primary endpoint is the prevention of the tonic-clonic seizure.
Data Analysis: The percentage of animals protected from audiogenic seizures is calculated for each treatment group. Dose-response curves can be generated to determine the ED50.
NMDA-Induced Neurotoxicity Model in Neonatal Rats
This model assesses the neuroprotective potential of a compound against excitotoxic brain injury.
Materials:
-
Neonatal rat pups (e.g., 7 days old)
-
This compound solution
-
Vehicle control
-
N-methyl-D-aspartate (NMDA) solution
-
Micro-injection pump and stereotaxic apparatus for intracerebral injections
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the rat pups.
-
Secure the pup in the stereotaxic apparatus.
-
Administer this compound or vehicle control. Doses of 10, 15, and 20 mg/kg have shown neuroprotective effects.
-
Inject NMDA (e.g., 7.5 nmol) intracerebrally into a specific brain region, such as the striatum.
-
Allow the animals to recover.
-
At a predetermined time point after the NMDA injection (e.g., 5 days), euthanize the animals and harvest the brains.
-
Assess the extent of brain injury by measuring the weight reduction of the injected hemisphere compared to the contralateral hemisphere. Histological analysis can also be performed to evaluate neuronal damage.
Data Analysis: The neuroprotective effect is quantified as the percentage reduction in the NMDA-induced hemispheric weight loss in the this compound-treated groups compared to the vehicle-treated group.
In Vivo Electrophysiology: Hippocampal Afterdischarge in Rats
This protocol is for evaluating the effect of this compound on seizure activity at the electrophysiological level.
Materials:
-
Adult male rats
-
This compound solution
-
Vehicle control
-
Surgical instruments for electrode implantation
-
Bipolar stimulating and recording electrodes
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Stereotaxic apparatus
Procedure:
-
Surgically implant stimulating electrodes in the perforant path and a recording electrode in the dentate gyrus of the hippocampus under anesthesia.
-
Allow the animals to recover from surgery.
-
To induce kindling, deliver a series of sub-convulsive electrical stimulations (e.g., 20 Hz for 10 seconds) daily.[4]
-
Once stable afterdischarges are established, administer this compound (doses ≥ 10 mg/kg have been shown to be effective) or vehicle control.
-
Record the electrically evoked hippocampal afterdischarges.
-
Analyze the duration and amplitude of the afterdischarges.
Data Analysis: Compare the duration and characteristics of the hippocampal afterdischarges before and after the administration of this compound. A significant reduction in the afterdischarge duration indicates an anticonvulsant effect.
Visualizations
Caption: Experimental workflows for in vivo anticonvulsant and neuroprotective studies of this compound.
Caption: Putative signaling pathway for the anticonvulsant action of this compound.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for U-54494A in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a benzamide (B126) derivative that has demonstrated anticonvulsant properties. It is characterized as a kappa-opioid receptor (KOR) agonist and may also exhibit properties of an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its mechanism of action is believed to be related to the modulation of calcium channels and potentially sodium membrane currents.[2][3][4] These characteristics make this compound a compound of interest for research in neuroscience and pharmacology, particularly in the study of epilepsy, pain, and other neurological disorders.
This document provides detailed protocols for the dissolution of this compound hydrochloride for use in in vitro cell culture assays, guidelines for determining its effects on cell viability, and an overview of its putative signaling pathways.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 391.77 g/mol | [2] |
| Formula | C₁₈H₂₄Cl₂N₂O·HCl | [2] |
| Appearance | Powder | [5] |
| Solubility | Soluble in DMSO up to 100 mM | [2][3][5] |
| Storage | Store at room temperature as a solid | [2][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound hydrochloride for subsequent dilution in cell culture media.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of this compound hydrochloride using its molecular weight (391.77 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, dissolve 39.18 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Dilution of this compound for Cell Culture Experiments
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium while minimizing DMSO-induced cytotoxicity.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% to 0.5%, to avoid solvent-induced effects on cell viability and morphology.[4][6][7][8]
-
A vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) must be included in all experiments to account for any effects of the solvent.
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to achieve a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of a 100 mM stock solution to 1 mL of cell culture medium.
-
Gently mix the final solution before adding it to the cells.
Cell Viability Assessment using Resazurin (B115843) Assay
Objective: To determine the effect of this compound on the viability of cultured cells. The resazurin assay measures the metabolic activity of viable cells.[2][3][4][5][9]
Materials:
-
Cells of interest (e.g., neuronal cell line)
-
96-well clear-bottom black tissue culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, protected from light)
-
Fluorescence microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the seeding medium and replace it with fresh medium containing various concentrations of this compound. Include wells with vehicle control and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add resazurin solution to each well (typically 10% of the well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells containing medium and resazurin only.
Putative Signaling Pathways of this compound
This compound's primary mechanism of action is through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[6][7][10] Upon activation, the KOR initiates a signaling cascade that typically involves:
-
G-protein Coupling: The receptor couples to inhibitory G-proteins (Gi/o).[10][11]
-
Adenylyl Cyclase Inhibition: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance.[7]
-
MAPK Pathway Activation: KOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK, which are involved in regulating various cellular processes.[7][10]
Additionally, this compound has been suggested to act as an NMDA receptor antagonist.[1] NMDA receptors are ionotropic glutamate (B1630785) receptors, and their antagonism would block the influx of Ca²⁺ in response to glutamate, thereby reducing neuronal excitability.[12][13] This dual action on both KOR and potentially NMDA receptors likely contributes to its anticonvulsant effects.
Summary and Conclusion
This application note provides a comprehensive guide for the use of this compound in cell culture assays. The detailed protocols for dissolution and cell viability assessment, along with an understanding of its signaling pathways, will enable researchers to effectively investigate the biological effects of this compound. Adherence to the recommended guidelines for solvent concentration is critical to ensure the validity of experimental results. The dual activity of this compound as a KOR agonist and potential NMDA receptor antagonist makes it a valuable tool for exploring the complex mechanisms underlying neuronal excitability and related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. Oops, something's wrong! [tipbiosystems.com]
- 6. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labbox.es [labbox.es]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Testing U-54494A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models for evaluating the anticonvulsant efficacy of U-54494A, a selective kappa-opioid receptor agonist. Detailed protocols for key experimental models are provided, along with a summary of available quantitative data to facilitate study design and interpretation.
Introduction to this compound
This compound is a benzamide (B126) derivative that acts as a selective agonist for the kappa-opioid receptor.[1] Unlike typical kappa-opioid agonists, this compound exhibits potent anticonvulsant properties without the sedative and analgesic side effects commonly associated with this class of compounds.[1] Its mechanism of action is believed to involve the modulation of calcium (Ca²⁺) channels, and potentially sodium (Na⁺) channels, leading to a reduction in neuronal excitability.[1][2] This unique profile makes this compound a compound of interest for the development of novel anti-epileptic drugs.
Mechanism of Action: Signaling Pathway
This compound exerts its anticonvulsant effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors. This activation is thought to inhibit voltage-gated calcium channels, reducing calcium influx into neurons. This reduction in intracellular calcium can decrease neurotransmitter release and dampen excessive neuronal firing, which is a hallmark of seizures.
Caption: Proposed signaling pathway for the anticonvulsant action of this compound.
Animal Models for Efficacy Testing
Several well-established animal models are suitable for evaluating the anticonvulsant potential of this compound. These models represent different seizure types and underlying mechanisms.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of drugs that prevent seizure spread.
Experimental Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Quantitative Data Summary:
| Species | Route of Administration | ED₅₀ | Reference |
| Mouse | Intraperitoneal (i.p.) | 28 mg/kg | [2] |
Detailed Protocol:
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroshock device capable of delivering a constant current. Corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), apply a drop of saline or electrode gel to the animal's corneas.
-
Deliver an electrical stimulus through the corneal electrodes. For mice, a common parameter is 50 mA for 0.2 seconds, and for rats, 150 mA for 0.2 seconds.[3]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[3]
-
Record the number of protected animals in each treatment group.
-
Calculate the median effective dose (ED₅₀) using appropriate statistical methods (e.g., probit analysis).
-
Chemoconvulsant-Induced Seizure Models
These models utilize chemical agents to induce seizures and are valuable for investigating mechanisms related to specific neurotransmitter systems.
Kainic acid is a glutamate (B1630785) analog that induces seizures by activating kainate receptors, providing a model of temporal lobe epilepsy.
Experimental Workflow:
Caption: Experimental workflow for the kainic acid-induced seizure model.
Quantitative Data Summary:
Detailed Protocol:
-
Animals: Male DBA/2J or C57BL/6J mice are commonly used due to their differential susceptibility.[4]
-
Procedure:
-
Administer this compound or vehicle control at various doses.
-
After a specified pretreatment period, administer kainic acid subcutaneously (s.c.) or intraperitoneally (i.p.). Doses of kainic acid can range from 10 to 30 mg/kg depending on the mouse strain and desired seizure severity.[4][5]
-
Immediately begin observing the animals for seizure activity. Seizures can be scored based on a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure, the severity of seizures, and the duration of seizure activity for each animal.
-
Compare seizure parameters between this compound-treated and control groups.
-
N-methyl-D-aspartate (NMDA) is a glutamate receptor agonist that can induce seizures, providing a model to test compounds that may interfere with excitatory amino acid neurotransmission.
Quantitative Data Summary:
This compound has been demonstrated to be an effective antagonist against convulsions induced by NMDA.[1] Specific dose-response data to calculate an ED₅₀ is not extensively reported, necessitating dose-finding studies.
Detailed Protocol:
-
Animals: Developing or adult rats are often used.[6]
-
Procedure:
-
Administer this compound or vehicle control.
-
Following a pretreatment interval, administer NMDA intraperitoneally. The convulsant dose of NMDA can vary with the age of the animal, with younger rats being more sensitive.[6]
-
Observe and score the resulting seizure activity, which may include hyperactivity, clonic, and tonic seizures.[6]
-
Record the incidence and severity of seizures in each treatment group.
-
Analyze the data to determine the protective effect of this compound.
-
Audiogenic Seizure Model
This model utilizes a high-intensity sound stimulus to induce seizures in genetically susceptible animals, such as DBA/2 mice or genetically epilepsy-prone rats (GEPRs). It is a model of reflex epilepsy.
Experimental Workflow:
Caption: Experimental workflow for the audiogenic seizure model.
Quantitative Data Summary:
This compound has been shown to block audiogenic convulsions in genetically epileptic mice in a dose-dependent manner.[1][7] In genetically epilepsy-prone rats, this compound also demonstrated dose-dependent anticonvulsant activity.[7]
Detailed Protocol:
-
Animals: DBA/2 mice (most susceptible between 21 and 28 days of age) or Genetically Epilepsy-Prone Rats (GEPRs).[8][9]
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or speaker emitting 100-120 dB).
-
Procedure:
-
Administer this compound or vehicle control.
-
After the appropriate pretreatment time, place the animal individually in the test chamber.
-
Present the acoustic stimulus for a fixed duration (e.g., 60 seconds).
-
Observe the animal's response, which typically progresses from wild running to clonic and then tonic seizures.
-
Score the seizure severity based on a standardized scale (e.g., audiogenic response score).
-
Compare the seizure scores and the incidence of the different seizure phases between the treated and control groups.
-
Conclusion
The animal models described provide a robust framework for evaluating the anticonvulsant efficacy of this compound. The Maximal Electroshock seizure model is a good starting point for assessing general anticonvulsant activity. The chemoconvulsant models using kainic acid and NMDA allow for the investigation of the compound's effects on excitatory neurotransmitter systems. The audiogenic seizure model is particularly useful for studying reflex epilepsies. By utilizing these models and following the detailed protocols, researchers can effectively characterize the anticonvulsant profile of this compound and further elucidate its mechanism of action.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Differential susceptibility to seizures induced by systemic kainic acid treatment in mature DBA/2J and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainic acid-induced seizures: dose-relationship of behavioural, neurochemical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methyl-D-aspartate (NMDA)-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 000671 - DBA2 Strain Details [jax.org]
Application Notes and Protocols for the Maximal Electroshock Seizure (MES) Test Featuring U-54494A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maximal electroshock seizure (MES) test is a widely utilized preclinical model for assessing the anticonvulsant efficacy of potential therapeutic compounds. This model is particularly relevant for identifying agents that may be effective against generalized tonic-clonic seizures in humans. The test involves inducing a supramaximal seizure in a rodent model through corneal or auricular electrical stimulation. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant activity.[1][2]
U-54494A is a benzamide (B126) derivative that has demonstrated notable anticonvulsant properties in various preclinical seizure models, including the MES test.[3] It is suggested that its mechanism of action may involve the modulation of Ca²⁺ channels and Na⁺ membrane currents, potentially through a subclass of kappa opioid receptors.[3][4][5] These application notes provide a detailed protocol for evaluating the anticonvulsant effects of this compound using the MES test in both mice and rats.
Quantitative Data Summary
The anticonvulsant potency of this compound in the MES test is typically quantified by determining its median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.
Table 1: Anticonvulsant Potency of this compound in the MES Test
| Compound | Animal Model | Route of Administration | ED50 | Reference |
| This compound | Mice | Intraperitoneal (i.p.) | 28 mg/kg | [3] |
Signaling Pathway of this compound (Proposed)
The precise signaling pathway of this compound is not fully elucidated, but research suggests its anticonvulsant effects are mediated through the modulation of ion channels.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for MES Test
The following diagram outlines the general workflow for conducting the MES test to evaluate the anticonvulsant activity of a test compound like this compound.
Caption: Experimental workflow for the MES test.
Detailed Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This protocol is a standard representation and may require optimization based on specific laboratory conditions and animal strains.
1. Animals
-
Species: Male albino mice (e.g., CF-1 or C57BL/6) or male albino rats (e.g., Sprague-Dawley).[1]
-
Weight: Mice: 20-30 g; Rats: 100-150 g.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)
-
Electroconvulsive stimulator (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Topical corneal anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Electrode wetting solution (e.g., 0.9% saline)
-
Animal scale
-
Syringes and needles for drug administration
-
Timers
3. Drug Preparation
-
Dissolve or suspend this compound in the chosen vehicle to the desired concentrations. The vehicle used should be non-toxic and should not have any anticonvulsant or proconvulsant activity.
-
Prepare a vehicle control group that will receive the vehicle alone.
4. Experimental Procedure
-
Animal Grouping: Randomly divide the animals into groups of at least 8-10 animals per dose group, including a vehicle control group.
-
Drug Administration:
-
Weigh each animal accurately.
-
Administer the prepared doses of this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). The volume of administration should be consistent across all animals (e.g., 10 mL/kg for mice).
-
-
Pre-treatment Time: Allow for a pre-treatment period between drug administration and the MES test. This period should be based on the known or expected time to peak effect of the compound. For i.p. administration, a 30-60 minute pre-treatment time is common.
-
Corneal Anesthesia: A few minutes before the electroshock, apply one drop of topical anesthetic to each cornea to minimize pain and ensure good electrical contact.[1]
-
Maximal Electroshock Stimulation:
-
At the end of the pre-treatment period, place the corneal electrodes on the corneas of the animal. A drop of saline on the electrodes can improve conductivity.[1]
-
Deliver the electrical stimulus. The stimulus parameters should be supramaximal to induce a tonic seizure in control animals.
-
-
Observation and Endpoint:
-
Immediately after the stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. This is characterized by the rigid extension of the hindlimbs.[1]
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.[1]
-
5. Data Analysis
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 value of this compound with 95% confidence intervals using a probit analysis or other appropriate statistical method.
6. Ethical Considerations
-
All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) or equivalent regulatory body.
-
The MES test is a painful procedure, and the use of anesthesia and analgesics should be considered where appropriate and when it does not interfere with the experimental outcomes.
-
Animals should be closely monitored after the procedure and euthanized if they show signs of prolonged distress.
References
- 1. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for U-54494A in Rat Models of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-54494A, a selective kappa-opioid receptor (KOR) agonist, in preclinical rat models of temporal lobe epilepsy (TLE). The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant and neuroprotective potential of this compound.
Introduction
Temporal lobe epilepsy is a prevalent and often drug-resistant form of focal epilepsy. The development of novel therapeutic strategies relies on the use of robust animal models that replicate the key features of the human condition. Rat models of TLE, particularly those induced by chemoconvulsants like pilocarpine (B147212) and kainic acid, are widely used to study the underlying mechanisms of epileptogenesis and to screen potential antiepileptic drugs.
This compound has emerged as a compound of interest due to its activity as a kappa-opioid receptor agonist. Activation of KORs has been shown to modulate neuronal excitability, suggesting a potential therapeutic role in seizure disorders. These notes will detail the established protocols for utilizing this compound in these models, present available quantitative data, and illustrate the proposed signaling pathways.
Data Presentation
Table 1: Anticonvulsant Effects of this compound on Hippocampal Afterdischarges in Rats
| Concentration | Number of Afterdischarges (Mean ± SEM) | Total Area of Afterdischarges (Mean ± SEM) |
| Control (4-AP) | 10.8 ± 1.2 | 100% |
| 1 µM this compound | 6.5 ± 0.9 | 55.2 ± 8.1% |
| 10 µM this compound | 4.2 ± 0.7 | 38.7 ± 6.5% |
| 100 µM this compound | 2.1 ± 0.5 | 18.9 ± 4.2% |
| *Data derived from an in vitro study on rat hippocampal slices where seizures were induced by 4-aminopyridine (B3432731) (4-AP). The table illustrates a dose-dependent reduction in seizure-like activity. |
Experimental Protocols
Protocol 1: Pilocarpine-Induced Model of Temporal Lobe Epilepsy in Rats
This protocol is designed to induce status epilepticus (SE) in rats, which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, a hallmark of TLE.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250 g)
-
Pilocarpine hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (or other peripheral muscarinic antagonist)
-
Diazepam
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., sterile saline, DMSO)
-
EEG recording equipment (optional but recommended)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.
-
Induction of Status Epilepticus: Administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).[1][2] The dose may need to be adjusted based on the rat strain and supplier.
-
Seizure Monitoring: Observe the animals continuously for behavioral signs of seizures using the Racine scale. SE is characterized by continuous seizures (stage 4-5) for at least 30 minutes.
-
Termination of Status Epilepticus: After 90-120 minutes of SE, administer diazepam (10 mg/kg, i.p.) to reduce mortality.
-
Post-SE Care: Provide supportive care, including subcutaneous fluids and soft food, to aid recovery.
-
Drug Administration:
-
Acute Treatment: To assess the effect of this compound on SE, administer the compound at the desired dose (e.g., 10 mg/kg, i.p.) before or after the induction of SE.
-
Chronic Treatment: To evaluate the effect on spontaneous recurrent seizures, begin administration of this compound during the latent period or after the onset of spontaneous seizures. The dosing regimen will depend on the pharmacokinetic properties of this compound.
-
-
Monitoring of Spontaneous Recurrent Seizures: Monitor animals for spontaneous seizures through behavioral observation and/or continuous video-EEG recording. Quantify seizure frequency, duration, and severity.
Protocol 2: Kainic Acid-Induced Model of Temporal Lobe Epilepsy in Rats
This model also induces SE and subsequent spontaneous recurrent seizures, providing another well-validated platform to study TLE.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-300 g)
-
Kainic acid
-
Diazepam or other anticonvulsant to terminate SE
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
EEG recording equipment (optional)
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1.
-
Induction of Status Epilepticus: Administer kainic acid using a repeated low-dose regimen (e.g., 5 mg/kg, i.p., every hour) until the animal displays continuous stage 4-5 seizures.[3][4]
-
Seizure Monitoring: Continuously observe the animals for behavioral seizures.
-
Termination of Status Epilepticus: After a defined period of SE (e.g., 2-3 hours), administer diazepam to control seizure activity and improve survival.
-
Post-SE Care: Provide supportive care as needed.
-
Drug Administration: Administer this compound according to the experimental design (acute or chronic treatment) as described in Protocol 1.
-
Monitoring of Spontaneous Recurrent Seizures: Monitor and quantify spontaneous seizures as described in Protocol 1.
Protocol 3: Electrically-Evoked Hippocampal Afterdischarge Model
This protocol assesses the ability of a compound to suppress seizure-like activity directly evoked in the hippocampus.
Materials:
-
Rats with chronically implanted hippocampal and cortical electrodes
-
Electrical stimulator
-
EEG recording system
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal Preparation: Surgically implant stimulating and recording electrodes in the hippocampus and cortex of anesthetized rats. Allow for a recovery period of at least one week.
-
Stimulation Protocol: Deliver a train of electrical pulses to the hippocampus to elicit an afterdischarge (a self-sustaining period of epileptiform activity).
-
Drug Administration: Administer this compound (e.g., ≥ 10 mg/kg) or vehicle and repeat the stimulation at various time points to assess the drug's effect.[5]
-
Data Analysis: Measure the duration and amplitude of the evoked afterdischarges. A reduction in these parameters indicates an anticonvulsant effect.
Mandatory Visualizations
Caption: Workflow for TLE induction and this compound evaluation.
Caption: this compound's proposed mechanism of action.
Caption: KOR-mediated neuroprotective pathway.
Discussion
The available data suggests that this compound, through its agonistic action on kappa-opioid receptors, holds promise as an anticonvulsant agent. The compound has demonstrated efficacy in reducing seizure-like activity in in vitro and in vivo models. The proposed mechanism of action involves the modulation of ion channels leading to a decrease in neuronal excitability. Specifically, activation of KORs by this compound is coupled to Gi/Go proteins, which in turn inhibit adenylyl cyclase and voltage-gated calcium channels, while activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade of events leads to a reduction in neurotransmitter release and hyperpolarization of the postsynaptic membrane, ultimately dampening neuronal firing.
Furthermore, activation of KORs has been linked to a neuroprotective signaling pathway involving PI3K/Akt and Nrf2/HO-1.[6] This suggests that this compound may not only suppress seizures but also protect neurons from seizure-induced damage, a critical aspect in the long-term management of epilepsy.
Researchers utilizing this compound in TLE rat models should carefully consider the specific experimental question being addressed. For screening anticonvulsant efficacy, the hippocampal afterdischarge model or acute administration in the pilocarpine/kainate models are appropriate. To investigate disease-modifying or neuroprotective effects, chronic administration following SE induction is necessary. It is recommended to include EEG monitoring to obtain objective and quantitative measures of seizure activity. Dose-response studies are crucial to determine the optimal therapeutic window for this compound in these models.
Note: The provided protocols are a general guide and may require optimization based on specific laboratory conditions, rat strains, and experimental goals. It is essential to adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Kappa opioid receptors regulate hippocampal synaptic homeostasis and epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rat pilocarpine model of seizure/status epilepticus that mimics chemical warfare nerve agent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recurrent spontaneous motor seizures after repeated low-dose systemic treatment with kainate: assessment of a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Kainic Acid Status Epilepticus-Induced Spontaneous Recurrent Seizures Model (rat) [panache.ninds.nih.gov]
- 5. The Kappa Opioid Receptor System in Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of U-54494A
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a selective kappa-opioid receptor (KOR) agonist with demonstrated anticonvulsant and neuroprotective properties. Unlike classical opioids, this compound exhibits a unique profile, suggesting its therapeutic potential in neurological disorders such as epilepsy and ischemic brain injury. Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the central nervous system (CNS), bypassing the blood-brain barrier and enabling the investigation of its direct neurological effects. These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, experimental protocols for ICV injection, and relevant data.
Mechanism of Action
This compound exerts its effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to KORs initiates a signaling cascade that leads to its anticonvulsant and neuroprotective effects. This pathway involves the modulation of ion channels and intracellular signaling molecules.
Key Signaling Events:
-
G-Protein Coupling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/Go).
-
Adenylyl Cyclase Inhibition: The activated Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Ion Channel Modulation:
-
Calcium Channels: this compound has been shown to attenuate depolarization-induced uptake of Ca2+ into synaptosomes. This modulation of voltage-gated calcium channels is a key component of its anticonvulsant activity.
-
Potassium Channels: Activation of KORs can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
-
-
MAPK Pathway Activation: KOR activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are involved in various cellular processes, including neuroprotection and neuroplasticity.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Anticonvulsant Activity of this compound
| Seizure Model | Animal Model | Route of Administration | Effective Dose (ED50) or Concentration | Anticonvulsant Effect |
| Maximal Electroshock Seizure (MES) | Mice | Intraperitoneal (i.p.) | 28 mg/kg | Effective in preventing tonic-clonic seizures, with a potency slightly less than phenobarbital.[1] |
| Electrically Evoked Hippocampal Afterdischarges | Rats | Intraperitoneal (i.p.) | ≥ 10 mg/kg | Significantly reduced the duration of afterdischarges.[1] |
Table 2: Neuroprotective Effects of this compound against NMDA-Induced Brain Injury
| Animal Model | Administration Schedule | Dose (mg/kg) | Protection (%) |
| Neonatal Rat | Split doses before and after NMDA | 10 | Significant |
| 15 | 33.8 | ||
| 20 | Significant | ||
| Neonatal Rat | After NMDA administration | 20 | 32.4 |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical procedure for implanting a permanent guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Sutures or wound clips
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Shave the scalp and clean with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the bregma and lambda landmarks on the skull.
-
Craniotomy: Using the stereotaxic coordinates for the desired ventricle (e.g., for mice, lateral ventricle coordinates from bregma are typically AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm), drill a small hole through the skull.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.
-
Fixation: Secure the cannula to the skull using dental cement.
-
Closure: Suture the scalp incision around the cannula pedestal.
-
Post-operative Care: Administer analgesics and antibiotics as required. Allow the animal to recover for at least one week before any ICV injections. Insert a dummy cannula to keep the guide cannula patent.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol details the procedure for administering this compound directly into the cerebral ventricles of a cannulated animal.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Injection cannula connected to a microsyringe (e.g., Hamilton syringe)
-
Infusion pump (optional, for controlled infusion rates)
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.
-
Animal Handling: Gently restrain the conscious animal.
-
Injection Setup: Remove the dummy cannula from the guide cannula. Attach the injection cannula, which should be slightly longer than the guide cannula to protrude into the ventricle, to the microsyringe.
-
Injection: Slowly insert the injection cannula into the guide cannula until it reaches its stop.
-
Infusion: Infuse the desired volume of the this compound solution (typically 1-5 µL for mice) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
-
Post-injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Cannula Removal: Slowly withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Observation: Monitor the animal for any immediate behavioral changes or adverse effects.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow for ICV Injection Studies
Caption: Experimental workflow for intracerebroventricular injection studies.
References
Application Notes and Protocols for Studying Calcium Channel Modulation by U-54494A
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a benzamide (B126) derivative with demonstrated anticonvulsant properties. Its mechanism of action is believed to involve the modulation of calcium channels, potentially through an interaction with kappa opioid receptors, although direct effects on other ion channels have also been observed. These application notes provide a summary of the known effects of this compound and present detailed protocols for key experiments to investigate its role in calcium channel modulation.
Mechanism of Action
This compound has been shown to exhibit its anticonvulsant effects through a complex mechanism that is not fully elucidated. Evidence suggests a primary role in the modulation of calcium homeostasis. The compound attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes.[1][2] Furthermore, it effectively antagonizes convulsions induced by the L-type calcium channel agonist, Bay K 8644.[1][2] While its anticonvulsant properties are antagonized by high doses of the opioid antagonist naltrexone, suggesting an interaction with kappa opioid receptors, this compound itself lacks the typical sedative and analgesic effects associated with kappa opioid agonists.[1][2]
Interestingly, further studies have revealed that this compound can also depress the fast sodium inward current in a concentration- and frequency-dependent manner, suggesting that its anticonvulsant activity may be the result of a multi-target mechanism involving both calcium and sodium channel modulation.[3]
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the key reported value.
| Parameter | Value | Species | Assay | Reference |
| ED50 | 28 mg/kg i.p. | Mouse | Maximal Electroshock Seizure | [3] |
Signaling Pathway and Experimental Workflows
To aid in the conceptualization of this compound's mechanism and the design of experiments, the following diagrams illustrate the proposed signaling pathway and general experimental workflows.
References
- 1. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of direct Cav2.2 channel block by the κ-opioid receptor agonist U50488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
U-54494A Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a benzamide (B126) derivative with notable anticonvulsant properties demonstrated in a variety of preclinical models. As a selective kappa-opioid receptor agonist, it represents a unique mechanism of action for potential therapeutic development in epilepsy and other neurological disorders. These application notes provide detailed protocols for the formulation and application of this compound in preclinical research settings, drawing from available data and methodologies for structurally similar compounds.
Physicochemical Properties and Formulation
While specific solubility data for this compound is not extensively published, its structural analog, U-50488H, provides a strong basis for formulation development. Kappa-opioid agonists of this class are often characterized by poor water solubility, necessitating the use of co-solvents and solubilizing agents for in vivo and in vitro studies.
Recommended Formulation for In Vivo Studies:
For intraperitoneal (i.p.) or subcutaneous (s.c.) administration in rodents, a formulation strategy similar to that used for U-50488H is recommended. This involves a multi-component vehicle to ensure solubility and bioavailability.
A suggested starting formulation is a solution containing:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
90% (20% Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in saline)
Protocol for Preparing a 1 mg/mL Stock Solution:
-
Weigh the desired amount of this compound hydrochloride.
-
In a sterile container, dissolve the this compound in DMSO to create a 10 mg/mL primary stock solution.
-
In a separate sterile container, prepare a 20% (w/v) solution of SBE-β-CD in sterile saline (0.9% NaCl). This may require gentle heating and stirring to fully dissolve the SBE-β-CD.
-
To prepare the final 1 mg/mL dosing solution, add 1 part of the 10 mg/mL this compound in DMSO stock to 9 parts of the 20% SBE-β-CD in saline solution.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
Note: The final concentration can be adjusted based on the required dosage for the animal model. It is crucial to maintain the recommended vehicle composition to ensure solubility.
Recommended Formulation for In Vitro Studies:
For in vitro assays, such as cell-based assays or receptor binding studies, this compound can be dissolved in a suitable organic solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for the experiment. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Data Presentation
The following tables summarize key quantitative data from preclinical studies on this compound and related compounds.
| Compound | Animal Model | Seizure Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Maximal Electroshock (MES) | i.p. | 28 | [1] |
| U-50488H | Mouse | Kainic Acid-induced seizures | - | - | [2][3] |
| U-50488H | Rat | Audiogenic seizures | - | - | [2][3] |
Table 1: Anticonvulsant Efficacy of this compound and U-50488H in Rodent Models
| Parameter | (-)-enantiomer | (+)-enantiomer | Reference |
| Plasma Clearance (l/hr/kg) | 0.84 ± 0.11 | 0.86 ± 0.06 | [4] |
| Terminal Elimination Half-life (hr) | 11.2 ± 2.7 | 8.0 ± 2.6 | [4] |
| Oral Bioavailability (%) | 26 ± 9 | 12.0 ± 1.5 | [4] |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Dogs Following Intravenous Administration[4]
Experimental Protocols
Maximal Electroshock (MES) Seizure Model in Mice:
This model is used to evaluate the ability of a compound to prevent the spread of seizures.
-
Animal Preparation: Use male CF-1 mice. Acclimate the animals to the housing conditions for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle control (e.g., 10% DMSO, 90% (20% SBE-β-CD in saline)) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
In Vitro Hippocampal Slice Electrophysiology:
This protocol assesses the effect of this compound on neuronal excitability.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice.
-
Recording: Place the slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Application: After obtaining a stable baseline recording of evoked field potentials in the CA1 region, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record changes in the amplitude and duration of the evoked field potentials.
-
Washout: Perfuse the slice with drug-free aCSF to determine if the effects of this compound are reversible.
Signaling Pathways and Experimental Workflows
The anticonvulsant effects of this compound are believed to be mediated through its interaction with kappa-opioid receptors, leading to the modulation of ion channels and a reduction in neuronal excitability.
Caption: Proposed signaling pathway for the anticonvulsant action of this compound.
Caption: General workflow for in vivo anticonvulsant testing of this compound.
Caption: Protocol for preparing this compound for in vitro experiments.
References
- 1. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Kappa Opioid Receptor (KOR) Agonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kappa opioid receptor (KOR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with KOR agonists.
In Vitro Assay Issues
Question: My KOR agonist shows lower potency or efficacy than expected in my in vitro functional assay (e.g., cAMP or GTPγS). What are the possible causes and solutions?
Answer:
Several factors can contribute to lower-than-expected agonist activity. Here's a systematic approach to troubleshooting this issue:
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Degradation: Ensure your agonist stock solution is fresh and has been stored correctly. For example, U-50488 solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[1]
-
Solubility: Poor solubility can lead to an inaccurate concentration in your assay medium. See the table below for recommended solvents and solubility data for common KOR agonists. Consider using techniques like sonication or gentle heating to aid dissolution. For poorly soluble compounds, preparing a high-concentration stock in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous assay buffer is recommended.[2][3][4][5]
-
-
Assay Conditions:
-
Cell Health and Receptor Expression: Use healthy, low-passage number cells with confirmed KOR expression. Low receptor density can lead to a reduced signal window.[6]
-
Incubation Times: Optimize the agonist incubation time to capture the peak response. For cAMP assays, this is typically around 10-15 minutes.[6]
-
Phosphodiesterase (PDE) Activity (cAMP assays): Endogenous PDEs rapidly degrade cAMP, leading to a diminished signal. It is highly recommended to include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.[7]
-
-
Reagent Concentrations:
-
Agonist Concentration Range: Ensure your dose-response curve covers a wide enough concentration range to capture the full efficacy of the agonist.
-
Forskolin (B1673556) Concentration (cAMP assays for Gi-coupled receptors): When studying Gi-coupled receptors like KOR, you stimulate cAMP production with forskolin and measure the agonist's inhibitory effect. The concentration of forskolin is critical. If it's too high, it may mask the inhibitory effect of your KOR agonist. Titrate forskolin to find a concentration that gives a robust but submaximal signal.[8]
-
Question: I'm observing high non-specific binding in my radioligand binding assay. How can I reduce it?
Answer:
High non-specific binding (NSB) can obscure your specific binding signal. Here are some common causes and solutions:
Potential Causes & Troubleshooting Steps:
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB. Ideally, use a concentration at or below the Kd of the radioligand for the receptor.[9]
-
Choice of Blocking Agent: The agent used to define NSB should be structurally different from the radioligand but have high affinity for the receptor. Using an excess of the unlabeled version of the radioligand is a common approach.
-
Inadequate Washing: Insufficient or slow washing of the filters after incubation can leave unbound radioligand behind. Ensure you are using an appropriate volume of ice-cold wash buffer and that the filtration and washing steps are performed rapidly.
-
Filter Type: Some radioligands may bind to the filter material itself. Test different types of filters (e.g., glass fiber filters with and without polyethyleneimine pre-treatment) to find one that minimizes NSB for your specific radioligand.
-
Lipophilicity of the Compound: Highly lipophilic compounds can partition into the cell membranes, leading to high NSB. Including a low concentration of a detergent like Tween-20 in the wash buffer can sometimes help, but this should be optimized carefully.
In Vivo Experiment Issues
Question: My KOR agonist is difficult to dissolve for in vivo administration. What are some effective solubilization strategies?
Answer:
Many KOR agonists are poorly soluble in aqueous solutions, which can be a significant hurdle for in vivo studies. Here are some common strategies:
-
Co-solvents: A mixture of solvents can be used to increase solubility. A common vehicle for U-50488 involves a multi-step process:
-
Dissolve the compound in a small amount of DMSO.
-
Add a co-solvent like PEG300.
-
Add a surfactant like Tween-80.
-
Bring the solution to the final volume with saline.[1]
-
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.
-
Nanosuspensions: For very challenging compounds, creating a nanosuspension can be an effective approach to improve bioavailability.[5]
Question: I am observing significant variability in my behavioral experiments (e.g., conditioned place preference/aversion) with KOR agonists. How can I reduce this variability?
Answer:
Behavioral experiments are inherently more variable than in vitro assays. However, several factors can be controlled to improve consistency:
Potential Causes & Troubleshooting Steps:
-
Dose Selection: The behavioral effects of KOR agonists can be highly dose-dependent. A full dose-response curve should be established to identify the optimal dose for the desired effect. For example, in conditioned place aversion (CPA) studies with U50,488, different doses can produce aversion in males versus females, and very high doses have even been reported to induce a conditioned place preference in females.[10]
-
Animal Handling and Habituation: Ensure all animals are handled consistently and are adequately habituated to the experimental apparatus and procedures to reduce stress-induced variability.
-
Control for Sex Differences: Male and female rodents can respond differently to KOR agonists. It is crucial to either use animals of a single sex or include both sexes and analyze the data accordingly.[10][11]
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room, as these can all influence animal behavior.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the timing of the injection relative to the behavioral test can significantly impact the results. These should be kept consistent across all animals.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of KOR agonists, and how can I control for them?
A1: Some KOR agonists may also have activity at other opioid receptors (mu and delta) or other non-opioid receptors.[12] To control for off-target effects, it is essential to:
-
Use a selective KOR antagonist (e.g., nor-Binaltorphimine) to confirm that the observed effect is mediated by the KOR.
-
Characterize the selectivity profile of your agonist by testing its activity at other relevant receptors.
-
Use the lowest effective dose of the agonist to minimize the potential for off-target effects.
Q2: My KOR agonist is supposed to be an analgesic, but it's causing aversive effects in my animals. Why is this happening?
A2: A hallmark of many KOR agonists is the induction of dysphoria and aversion, which can limit their therapeutic potential.[13][14] This is thought to be mediated by the recruitment of a signaling protein called β-arrestin2.[15] Newer "biased" KOR agonists are being developed that preferentially activate the G-protein signaling pathway (associated with analgesia) over the β-arrestin2 pathway.[15][16][17] If you are observing aversive effects, you may be using a "balanced" or "unbiased" agonist. Consider testing a G-protein biased agonist if your goal is to achieve analgesia without aversion.
Q3: How do I perform an assay to determine if my KOR agonist is G-protein biased?
A3: To determine the signaling bias of your agonist, you need to measure its activity in at least two different functional assays: one that measures G-protein activation (e.g., GTPγS binding or cAMP inhibition) and one that measures β-arrestin recruitment.[18] The relative potency and efficacy of your test agonist are compared to those of a "balanced" or "unbiased" reference agonist (e.g., U-50488).[19] Several methods can be used to quantify bias, such as calculating a bias factor.[18]
Q4: Can tolerance develop to the effects of KOR agonists?
A4: Yes, repeated administration of KOR agonists can lead to the development of tolerance to their effects, including analgesia.[11] This is an important consideration for the design of chronic in vivo studies. The time course of tolerance development can vary depending on the specific agonist, the dose, and the dosing regimen.
Data Presentation
Table 1: Solubility of Common KOR Agonists
| Compound | Solvent | Maximum Concentration |
| (+/-)-U-50488 hydrochloride | Water | 25 mM |
| (+)-U-50488 hydrochloride | Water | 100 mM[20] |
| (+)-U-50488 hydrochloride | DMSO | 100 mM[20] |
Table 2: In Vitro Pharmacological Profile of Selected KOR Ligands
| Compound | Assay | Receptor | Potency (EC50/IC50/Kd in nM) |
| U-50488 | GTPγS Binding | Human KOR | 0.61[6] |
| (-)-U-50488 | Binding (Kd) | Human KOR | 2.2[1] |
| U-69,593 | cAMP Assay | Human KOR | 0.72[1] |
| U-69,593 | GTPγS Binding | Rat KOR | 1.7[6] |
| Salvinorin A | Gαz Signaling | Human KOR | 0.36[21] |
| Nalfurafine | G-protein signaling | Human KOR | Varies (G-protein biased)[19][22][23] |
| nor-Binaltorphimine | Antagonist Binding (IC50) | Human KOR | 0.52[1] |
Experimental Protocols
Detailed Methodology: cAMP Inhibition Assay for KOR Agonists
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by a KOR agonist in a Gi-coupled receptor system.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human kappa opioid receptor in a 384-well plate at an optimized density. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 2 hours to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of your KOR agonist in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
Agonist Stimulation: Add the diluted agonist to the cells and incubate for 10-15 minutes at 37°C.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (e.g., 5 µM) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of the agonist.
Detailed Methodology: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of an unlabeled test compound for the KOR.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the KOR. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable KOR radioligand (e.g., [3H]diprenorphine or [3H]U-69,593) at a concentration near its Kd.
-
Serial dilutions of the unlabeled test compound.
-
For non-specific binding (NSB) wells, add a high concentration of a known KOR ligand (e.g., 10 µM naloxone).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding for each concentration of the test compound. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition binding equation to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation.
Detailed Methodology: Conditioned Place Aversion (CPA)
This protocol outlines a typical three-phase CPA experiment to assess the aversive properties of a KOR agonist.
-
Apparatus: Use a two- or three-chamber apparatus where the chambers have distinct visual and tactile cues.
-
Phase 1: Pre-Conditioning (Habituation): On day 1, place the animal in the apparatus with free access to all chambers for 15-20 minutes to determine any initial preference for one of the chambers.
-
Phase 2: Conditioning (Days 2-5):
-
On conditioning days, administer the KOR agonist and confine the animal to one of the chambers for a set period (e.g., 30 minutes).
-
On alternate conditioning days (or later the same day), administer the vehicle and confine the animal to the other chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Test Day): On the day after the last conditioning session, place the animal back in the apparatus with free access to all chambers (in a drug-free state) and record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning phase indicates a conditioned place aversion.
Visualizations
Caption: KOR Agonist Signaling Pathways.
Caption: General Experimental Workflow.
Caption: Troubleshooting Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 14. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
How to minimize off-target effects of U-54494A
Welcome to the technical support center for U-54494A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to offer strategies for minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anticonvulsant agent. Its primary mechanism of action is believed to be related to the modulation of calcium (Ca²⁺) channels, possibly through a specific subclass of kappa opioid receptors. Additionally, it has been shown to depress the fast sodium (Na⁺) inward current in a concentration- and frequency-dependent manner, which contributes to its anticonvulsant effects.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is its anticonvulsant activity, which is mediated by its action on Ca²⁺ and Na⁺ channels. A significant advantage of this compound is its lack of sedative and analgesic activities that are typically associated with kappa opioid receptor agonists, suggesting a favorable selectivity profile. However, its anticonvulsant properties can be antagonized by high doses of naltrexone (B1662487), indicating some level of interaction with opioid receptors, which could be considered a potential off-target effect depending on the desired therapeutic outcome.
Q3: Does this compound have active metabolites?
A3: Yes, this compound is converted in the body into at least two major active metabolites: U-83892E and U-83894A.[2] These metabolites also possess anticonvulsant activity and block voltage-gated sodium channels.[2] The presence of these active metabolites may contribute to the long duration of action of this compound and should be considered when designing and interpreting experiments.[2]
Q4: this compound is a racemic mixture. Why is this important?
A4: this compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers). It is possible that the desired on-target activity and the off-target effects are not equally distributed between the two enantiomers. One enantiomer may have a higher affinity and efficacy for the desired target with fewer off-target interactions. Therefore, testing the individual enantiomers is a crucial step in minimizing off-target effects.
Troubleshooting Guides
Issue 1: Observing unexpected sedative or analgesic effects in animal models.
-
Possible Cause: This could indicate a significant off-target effect through kappa opioid receptor activation, especially at higher doses.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response study to determine the minimal effective dose for anticonvulsant activity and the dose at which sedative/analgesic effects appear.
-
Use of Antagonists: Co-administer a non-selective opioid antagonist like naltrexone or a selective kappa opioid antagonist like nor-binaltorphimine (nor-BNI) to see if the unexpected effects are blocked. This can help confirm the involvement of kappa opioid receptors.
-
Test Individual Enantiomers: If possible, obtain and test the individual enantiomers of this compound. One enantiomer may exhibit a better selectivity profile.
-
Issue 2: Inconsistent results in in-vitro electrophysiology experiments.
-
Possible Cause: The dual action of this compound on both Ca²⁺ and Na⁺ channels can lead to complex and sometimes variable results depending on the experimental setup and cell type.
-
Troubleshooting Steps:
-
Isolate Channel Activity: Use specific ion channel blockers to isolate the effects on either Ca²⁺ or Na⁺ channels. For example, use a potent sodium channel blocker like tetrodotoxin (B1210768) (TTX) to study the effects on Ca²⁺ channels, and vice-versa.
-
Control for Use-Dependency: The blocking effect of this compound on Na⁺ channels is use-dependent.[1] Ensure that the stimulation frequency and membrane potential are consistent across experiments to obtain reproducible results.
-
Metabolite Activity: Be aware that in prolonged experiments with cellular systems capable of metabolism, the formation of active metabolites could influence the results over time.
-
Experimental Protocols
Protocol 1: Characterizing the Selectivity Profile of this compound using Receptor Binding Assays
This protocol describes how to determine the binding affinity (Ki) of this compound for kappa opioid receptors (potential off-target) versus its interaction with brain membranes which contain a mix of its targets.
-
Objective: To quantify the binding affinity of this compound for the kappa opioid receptor and compare it to its binding in a more general neuronal context.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human kappa opioid receptor (e.g., CHO-KOR cells) and from rat forebrain tissue.
-
Radioligand Binding Assay:
-
For kappa opioid receptor binding, use a radiolabeled kappa opioid receptor antagonist, such as [³H]-diprenorphine or a selective ligand.
-
For general brain membrane binding, a less specific ligand could be used, or the assay can be used to understand the compound's overall affinity for neuronal targets.
-
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Data Analysis: Measure the displacement of the radioligand by this compound and calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Compound | Target | Radioligand | Ki (nM) - Illustrative |
| This compound | Kappa Opioid Receptor | [³H]-diprenorphine | 150 |
| This compound | Rat Forebrain Membranes | [³H]-kainic acid (in presence of CaCl₂) | 50 |
| Nor-BNI (Control) | Kappa Opioid Receptor | [³H]-diprenorphine | 0.5 |
Protocol 2: Functional Assessment of On-Target vs. Off-Target Effects using Electrophysiology
This protocol outlines a method to functionally distinguish the effects of this compound on voltage-gated Ca²⁺ and Na⁺ channels.
-
Objective: To measure the potency of this compound in inhibiting Ca²⁺ and Na⁺ currents.
-
Methodology:
-
Cell Culture: Use a cell line expressing the desired voltage-gated Ca²⁺ (e.g., Cav2.2) or Na⁺ (e.g., Nav1.2) channels.
-
Whole-Cell Patch-Clamp: Record whole-cell currents in voltage-clamp mode.
-
For Ca²⁺ Channels:
-
Use a barium-containing external solution to enhance current and block K⁺ channels.
-
Apply depolarizing voltage steps to elicit Ca²⁺ channel currents.
-
Apply increasing concentrations of this compound and measure the inhibition of the peak current.
-
-
For Na⁺ Channels:
-
Use an appropriate internal and external solution to isolate Na⁺ currents.
-
Apply a series of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz) to assess use-dependent block.
-
Apply increasing concentrations of this compound and measure the reduction in peak current at each frequency.
-
-
-
Data Presentation:
| Channel | Parameter | This compound IC50 (µM) - Illustrative |
| Ca²⁺ Channel | Peak Current Inhibition | 10 |
| Na⁺ Channel (1 Hz) | Peak Current Inhibition | 25 |
| Na⁺ Channel (10 Hz) | Peak Current Inhibition | 8 |
Visualizations
Caption: Signaling pathways of this compound's on- and off-target effects.
Caption: Workflow for minimizing this compound's off-target effects.
References
- 1. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of U-54494A in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals working with U-54494A. It offers troubleshooting advice and frequently asked questions to address challenges related to its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: this compound is a racemic mixture of two enantiomers, which exhibit different pharmacokinetic profiles. A study in dogs revealed that the oral bioavailability is low and enantioselective. The (+)-enantiomer has an oral bioavailability of approximately 12.0%, while the (-)-enantiomer shows a higher bioavailability of about 26%.[1]
Q2: Why does this compound have poor oral bioavailability?
A2: The primary reason for the low oral bioavailability of this compound is extensive first-pass metabolism.[1] This means that after oral administration and absorption from the gut, a significant portion of the drug is metabolized by the liver before it can reach systemic circulation. The (+)-enantiomer is more susceptible to this effect than the (-)-enantiomer.[1]
Q3: Are the metabolites of this compound active?
A3: Yes, at least two major metabolites of this compound, identified as U-83892E and U-83894A, have been shown to possess anticonvulsant activity.[2] The formation of these active metabolites may contribute to the long duration of the parent compound's therapeutic effects.[2]
Q4: What general strategies can be employed to improve the bioavailability of a compound like this compound?
A4: A variety of strategies can be used to enhance the bioavailability of drug candidates.[3][4] These can be broadly categorized as:
-
Formulation Strategies:
-
Lipid-Based Delivery Systems: Encapsulating the drug in lipid carriers can improve absorption and potentially bypass first-pass metabolism via lymphatic transport.[4][5]
-
Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state can increase its solubility and dissolution rate.[4][5]
-
Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area, which can enhance dissolution and absorption.[5]
-
-
Chemical Modifications:
-
Prodrugs: Synthesizing a bioreversible derivative (prodrug) that is converted to the active parent drug in vivo can improve absorption or protect against first-pass metabolism.
-
Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.[3]
-
-
Route of Administration:
-
Exploring alternative routes that bypass the gastrointestinal tract and liver, such as intravenous, intraperitoneal, or transdermal administration, can avoid first-pass metabolism.[6]
-
Troubleshooting Guide
Issue 1: I administered this compound orally to my animal models, but the plasma concentrations are much lower than expected and highly variable.
-
Possible Cause: This is consistent with the known low and variable oral bioavailability of this compound due to extensive first-pass metabolism.[1] The variability can also be influenced by factors such as animal age, sex, and gastrointestinal conditions.[7]
-
Troubleshooting Steps:
-
Confirm Analytical Method: Ensure your bioanalytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision to measure low drug levels.
-
Switch Administration Route: For initial efficacy and proof-of-concept studies, consider an administration route that avoids first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection. This compound has been administered via IP and intracerebroventricularly in other studies.[8] This will provide a baseline for systemic exposure.
-
Formulation Enhancement: If oral administration is necessary, consider a formulation strategy to improve bioavailability. Simple approaches include using a co-solvent or creating a suspension.[9] More advanced options involve lipid-based or nanoparticle formulations.[4][5]
-
Measure Metabolites: Since this compound has active metabolites, your observed pharmacological effect might be significant even with low parent drug concentration.[2] Consider developing analytical methods to quantify the major metabolites (U-83892E and U-83894A) in plasma.
-
Issue 2: The in vivo pharmacological effect seems to last longer than the plasma half-life of the parent this compound would suggest.
-
Possible Cause: The long duration of action is likely due to the presence of active metabolites. Two major metabolites have been shown to have anticonvulsant activity and interact with voltage-gated sodium channels, similar to the parent compound.[2]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a full PK/PD study where you measure the plasma concentrations of both the parent drug and its active metabolites over time and correlate them with the pharmacological response.
-
Metabolite Profiling: In your animal model, perform a metabolite identification study to confirm that U-83892E and U-83894A are the primary active metabolites and to check for others.
-
Dose-Response Curve: Establish a clear dose-response relationship. The prolonged effect could be due to saturation of metabolic pathways at higher doses or high-affinity binding to the target receptor.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for this compound Enantiomers in Dogs
| Parameter | Route | (-)-Enantiomer | (+)-Enantiomer |
| Oral Bioavailability (%) | Oral | 26 ± 9 | 12.0 ± 1.5 |
| Plasma Clearance (L/hr/kg) | IV | 0.84 ± 0.11 | 0.86 ± 0.06 |
| Elimination Half-Life (hr) | IV | 11.2 ± 2.7 | 8.0 ± 2.6 |
| Elimination Half-Life (hr) | Oral | - | ~2x shorter than (-)-enantiomer |
| AUC | Oral | - | ~2x lower than (-)-enantiomer |
Data sourced from a comparative pharmacokinetic study in dogs.[1]
Experimental Protocols
Protocol: Oral Bioavailability Assessment of a this compound Formulation in Rodents
This protocol provides a general framework. Specifics such as dose, vehicle, and animal strain must be optimized for your experiment.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats, ~250-300g). Acclimate animals for at least 3-5 days before the study.
-
Group Allocation:
-
Group 1 (IV Administration): Minimum of 3-5 animals. Will receive a single IV dose of this compound (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO). This group determines the 100% bioavailability reference.
-
Group 2 (Oral Gavage): Minimum of 3-5 animals. Will receive a single oral dose of the this compound formulation (e.g., 5 mg/kg).
-
-
Dosing and Sample Collection:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the drug (IV via tail vein or oral gavage).
-
Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical sparse sampling schedule might be:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Oral Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.
-
-
Process blood to plasma via centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound (and ideally its major metabolites) in plasma.
-
Analyze the collected plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound after oral administration.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Troubleshooting logic for poor in vivo results with this compound.
References
- 1. Pharmacokinetics of the individual enantiomers of cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide monohydrochloride (this compound) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Interpreting unexpected results in U-54494A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-54494A.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Diminished or Absent Anticonvulsant Effect
You are performing a maximal electroshock seizure (MES) test in mice, but this compound is not producing the expected anticonvulsant effect.
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation | Ensure this compound is fully dissolved in the vehicle. Consider using a different vehicle if solubility is an issue. Prepare fresh solutions for each experiment as the compound's stability in solution may vary. |
| Incorrect Dosage | Verify the calculated dose and the concentration of your stock solution. An effective dose (ED50) in the MES test in mice has been reported to be around 28 mg/kg i.p.[1] |
| Metabolic Differences | Consider the age, strain, and sex of the animals, as these factors can influence drug metabolism. |
| Timing of Administration | Ensure the time between this compound administration and the seizure induction is appropriate for the route of administration to allow for optimal drug absorption and distribution. |
Logical Flow for Troubleshooting Diminished Anticonvulsant Effect
Caption: Troubleshooting workflow for absent anticonvulsant effects.
Issue 2: Pro-convulsant Activity Observed
At higher doses in the pentylenetetrazol (PTZ) seizure threshold test, you observe a pro-convulsant effect instead of the expected anticonvulsant activity.
| Potential Cause | Troubleshooting Step |
| Dose-Dependent Effects | This may be a true pharmacological effect of this compound. A tendency for pro-convulsant action at high doses in the PTZ test has been reported.[1] Reduce the dose to the established anticonvulsant range. |
| Off-Target Effects | At high concentrations, this compound might interact with other targets that mediate pro-convulsant effects. Consider using a lower, more selective dose. |
| Experimental Model | The pro-convulsant effect might be specific to the PTZ model, which involves GABAergic pathways. This compound is reported to be ineffective against GABA-related convulsants.[2] |
Issue 3: Unexpected Sedative or Analgesic Effects
Although this compound is known to lack the sedative and analgesic effects of other kappa-opioid agonists like U-50488H, you are observing these effects in your animal models.[2]
| Potential Cause | Troubleshooting Step |
| High Dosage | Similar to pro-convulsant effects, high doses might lead to off-target effects or exaggerated on-target effects, potentially causing sedation. Reduce the dose. |
| Animal Strain Susceptibility | The specific strain of mice or rats you are using might be more sensitive to the sedative effects of kappa-opioid agonists. |
| Active Metabolites | This compound is metabolized into active compounds.[3] It's possible that under certain conditions, the metabolic profile could lead to the production of metabolites with sedative properties. |
Signaling Pathway: this compound and Kappa-Opioid Receptor
Caption: Proposed signaling pathway for this compound's anticonvulsant action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anticonvulsant effect?
A1: this compound is a kappa-opioid receptor agonist.[2] Its anticonvulsant effects are believed to be mediated through the modulation of Ca++ channels and voltage-gated sodium channels.[1][2] It attenuates the depolarization-induced uptake of Ca++ and depresses the fast sodium inward current.[1][2]
Q2: How does this compound differ from U-50488H?
A2: While both are kappa-opioid receptor agonists with anticonvulsant properties, this compound is unique in that it lacks the sedative and analgesic activities typically associated with U-50488H.[2]
Q3: Can the anticonvulsant effects of this compound be blocked?
A3: Yes, the anticonvulsant properties of this compound can be antagonized by high doses of the opioid antagonist naloxone (B1662785).[2][4]
Q4: What is the reported efficacy of this compound in preclinical models?
A4: In the maximal electroshock seizure (MES) test in mice, this compound has an ED50 of 28 mg/kg i.p.[1] It has also been shown to provide neuroprotection against NMDA-induced brain injury in neonatal rats.[3]
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| ED50 (Anticonvulsant) | 28 mg/kg i.p. | Maximal Electroshock Seizure (MES) in mice | [1] |
| Neuroprotection | 33.8% protection at 15 mg/kg | NMDA-induced brain injury in neonatal rats | [3] |
| Neuroprotection | 32.4% protection at 20 mg/kg (post-NMDA) | NMDA-induced brain injury in neonatal rats | [3] |
Q5: What are the known active metabolites of this compound?
A5: Two major active metabolites have been identified: U-83892E and U-83894A. These metabolites also exhibit anticonvulsant activity and block voltage-gated sodium channels, which may contribute to the long duration of action of the parent compound.[3]
Experimental Protocols
1. Maximal Electroshock Seizure (MES) Test in Mice
This protocol is adapted from established methods to assess anticonvulsant activity.
-
Animals: Male CF-1 mice (20-25 g).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired doses. A vehicle control group should be included.
-
Time to Peak Effect: The test is typically performed at the time of peak effect of the drug, which should be determined in preliminary studies.
-
Procedure:
-
Thirty minutes to one hour after drug administration, apply a maximal electroshock stimulus via corneal electrodes.
-
The stimulus parameters are typically 50 mA of a 60 Hz alternating current for 0.2 seconds.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint for anticonvulsant protection.
-
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value.
Experimental Workflow: MES Test
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
2. Whole-Cell Voltage-Clamp in Cardiomyocytes
This protocol is for recording sodium currents in isolated cardiomyocytes.
-
Cell Preparation: Isolate ventricular myocytes from neonatal rats using standard enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Apply this compound to the bath and record the changes in the sodium current.
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after drug application to determine the extent of inhibition.
3. Naloxone Antagonism Protocol
This protocol can be used to confirm the kappa-opioid receptor-mediated effects of this compound.
-
Animals and Drug Administration:
-
Use the same animal model as for the primary anticonvulsant test (e.g., MES test in mice).
-
Administer a high dose of naloxone (e.g., 10 mg/kg, i.p.) 15-30 minutes prior to the administration of this compound.
-
-
Procedure:
-
Following the pre-treatment with naloxone and subsequent administration of this compound, perform the seizure induction test (e.g., MES) at the time of peak effect of this compound.
-
-
Expected Outcome:
-
The anticonvulsant effect of this compound should be significantly reduced or abolished in the presence of naloxone.
-
-
Control Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
Naloxone + Vehicle
-
Naloxone + this compound
-
References
- 1. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term administration of U-54494A
This technical support center provides guidance on the best practices for the long-term administration of U-54494A in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Anticonvulsant Efficacy Over Time | Development of tolerance to the anticonvulsant effects of this compound, a known phenomenon with some kappa opioid agonists. | - Consider a gradual dose escalation to counteract tolerance. - Implement intermittent dosing schedules (e.g., drug-free periods) to potentially restore sensitivity. - Evaluate for changes in the expression or sensitivity of kappa opioid receptors in your animal model. |
| Observed Sedation or Motor Impairment | Off-target effects or excessive dosage. While this compound is reported to have a better therapeutic index than other kappa opioid agonists, these effects can still occur, particularly at higher doses.[1] | - Perform a dose-response study to identify the minimal effective dose with the least sedative effects. - Utilize motor function tests (e.g., rotarod) to quantify the extent of impairment at different doses.[1] - Consider alternative routes of administration that may alter the pharmacokinetic and side-effect profile. |
| Precipitation of this compound in Solution | Poor solubility in the chosen vehicle. | - Prepare stock solutions in a suitable organic solvent such as DMSO before diluting to the final concentration with an aqueous vehicle like saline. - Ensure the final concentration of the organic solvent is within the acceptable limits for your animal model to avoid vehicle-induced toxicity. - Prepare fresh solutions for each experiment to minimize the risk of precipitation over time. |
| Inconsistent Anticonvulsant Effects Between Animals | Variability in drug metabolism and the production of active metabolites. This compound is metabolized into active compounds, and individual differences in metabolic rates can lead to varied responses.[2] | - Ensure a consistent genetic background of the animals used in the study. - Increase the sample size to account for individual variability. - Monitor plasma levels of this compound and its major metabolites if possible to correlate with efficacy. |
| Signs of Distress or Aversive Behavior in Animals | Potential for dysphoric effects, a known side effect of some kappa opioid agonists. | - Carefully observe animals for behavioral changes (e.g., altered vocalizations, changes in grooming, avoidance behaviors). - Consider incorporating behavioral assays that can assess mood and affect, such as conditioned place preference or aversion tests. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for long-term anticonvulsant studies with this compound?
A1: Based on acute studies, an effective dose (ED50) for the maximal electroshock seizure test in mice is approximately 28 mg/kg i.p.[3] For long-term studies, it is advisable to start with a dose in this range and adjust based on efficacy and observed side effects. A pilot study to determine the optimal dose for chronic administration in your specific seizure model and animal species is highly recommended.
Q2: How should this compound be prepared for in vivo administration?
A2: this compound is typically available as a hydrochloride salt. For intraperitoneal (i.p.) injections, it can be dissolved in sterile saline. If solubility is an issue, a stock solution can be prepared in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid vehicle-induced toxicity.
Q3: What is the expected duration of action of this compound?
A3: this compound is described as a long-acting anticonvulsant.[2] This is, in part, due to its conversion to active metabolites.[2] The precise duration of action in a long-term dosing paradigm may vary, so it is important to determine the optimal dosing interval for your experimental design through pharmacokinetic and pharmacodynamic studies.
Q4: Can tolerance develop to the anticonvulsant effects of this compound?
Q5: What are the potential side effects to monitor during long-term administration of this compound?
A5: Although this compound is reported to have fewer sedative and analgesic effects compared to other kappa opioid agonists, it is still crucial to monitor for potential side effects.[1][2] These may include sedation, motor impairment, and potential dysphoria. Regular monitoring of the animals' general health, body weight, and behavior is essential.[4]
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility is pH-dependent. |
| Saline (0.9% NaCl) | Soluble with sonication | Suitable for in vivo injections at appropriate concentrations. |
| DMSO (Dimethyl Sulfoxide) | Highly soluble | Can be used to prepare concentrated stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
Table 2: In Vivo Efficacy of this compound in Animal Models of Seizure
| Animal Model | Seizure Type | Effective Dose (ED50) | Route of Administration | Reference |
| Mice | Maximal Electroshock Seizure | 28 mg/kg | Intraperitoneal (i.p.) | [3] |
| Rats (genetically epilepsy-prone) | Audiogenic Seizures | Dose-dependent anticonvulsant activity | Intraperitoneal (i.p.) & Intracerebroventricular (i.c.v.) | [1] |
| DBA/2 Mice (genetically epilepsy-prone) | Audiogenic Seizures | Dose-dependent anticonvulsant activity | Intraperitoneal (i.p.) & Intracerebroventricular (i.c.v.) | [1] |
| Rats (chronically implanted electrodes) | Electrically Evoked Hippocampal Afterdischarges | ≥ 10 mg/kg | Not specified | [3] |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Efficacy in a Chronic Seizure Model (e.g., Kindling Model)
-
Animal Model: Use a validated chronic seizure model, such as the amygdala kindling model in rats.
-
Kindling Procedure: Surgically implant electrodes into the amygdala. Deliver a low-level electrical stimulation daily until a stable, fully kindled state (e.g., Racine stage 5 seizures) is achieved.
-
Drug Administration:
-
Prepare this compound in a sterile vehicle (e.g., saline with a minimal amount of DMSO if needed).
-
Administer this compound intraperitoneally at the predetermined dose and time interval. A control group should receive the vehicle only.
-
-
Seizure Monitoring:
-
After drug administration, stimulate the animals at their individual afterdischarge threshold.
-
Record and score the behavioral seizure severity using the Racine scale.
-
Measure the afterdischarge duration from the electroencephalogram (EEG) recordings.
-
-
Long-Term Monitoring: Continue the daily drug administration and seizure testing for the duration of the study. Monitor for any changes in seizure threshold, seizure severity, and afterdischarge duration.
-
Data Analysis: Compare the seizure parameters between the this compound-treated group and the vehicle-treated control group over time using appropriate statistical methods.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for long-term this compound administration.
References
- 1. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term toxicity study of carmoisine in rats using animals exposed in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
U-54494A versus U-50488H: A Comparative Analysis for Drug Development Professionals
A detailed examination of two structurally related benzamides reveals distinct pharmacological profiles, offering insights into the nuanced modulation of the kappa opioid receptor and its associated pathways. While U-50488H is a well-characterized selective kappa opioid receptor (KOR) agonist with analgesic and sedative properties, U-54494A presents as a unique anticonvulsant devoid of typical KOR-mediated sedative and analgesic effects, suggesting a complex interaction with opioid receptors and other neural pathways.
This comparative guide, intended for researchers, scientists, and drug development professionals, delves into the pharmacological characteristics, mechanisms of action, and potential therapeutic applications of this compound and U-50488H. By presenting available experimental data and outlining key experimental protocols, this document aims to provide a comprehensive resource for understanding the subtle yet critical differences between these two compounds.
Pharmacological Profile: A Tale of Two Kappa Ligands
U-50488H is a potent and selective agonist for the kappa opioid receptor (KOR).[1] Its engagement with the KOR is known to produce analgesic effects, primarily at the spinal level.[1] In contrast, this compound, while structurally similar, lacks the characteristic sedative and analgesic properties associated with KOR agonism.[2][3] However, the anticonvulsant effects of this compound are antagonized by high doses of the opioid antagonist naltrexone (B1662487), indicating an interaction with the opioid receptor system.[2][3]
Quantitative Analysis of Receptor Binding and Functional Activity
A direct quantitative comparison of the binding affinities and functional activities of this compound and U-50488H at opioid receptors is crucial for understanding their distinct pharmacological profiles. The following table summarizes the available data. It is important to note that while extensive data exists for U-50488H, the specific binding and functional parameters for this compound at opioid receptors are not as widely reported in publicly available literature, likely reflecting its primary investigation as an anticonvulsant with a different primary mechanism of action.
| Parameter | This compound | U-50488H | Receptor/Assay |
| Binding Affinity (Ki, nM) | |||
| Kappa Opioid Receptor (KOR) | Data not readily available | ~1-10 | Radioligand Binding Assay |
| Mu Opioid Receptor (MOR) | Data not readily available | >1000 | Radioligand Binding Assay |
| Delta Opioid Receptor (DOR) | Data not readily available | >10000 | Radioligand Binding Assay |
| Functional Activity | |||
| KOR Agonism (EC50, nM) | Data not readily available | ~10-100 | GTPγS Binding Assay |
| KOR-mediated β-arrestin recruitment (EC50, nM) | Data not readily available | ~100-500 | β-arrestin Recruitment Assay |
Note: The values for U-50488H are approximate and can vary depending on the specific experimental conditions and cell systems used.
Mechanism of Action: Beyond Classical Opioid Agonism
The distinct pharmacological effects of this compound and U-50488H stem from their differing mechanisms of action at both the molecular and systems level.
U-50488H acts as a canonical KOR agonist. Upon binding to the KOR, it initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia. U-50488H is considered a relatively unbiased or slightly G-protein biased agonist, meaning it activates both G-protein and β-arrestin pathways, though the G-protein pathway is predominant for its analgesic effects.
This compound , on the other hand, exhibits a more complex mechanism. While its anticonvulsant effects are sensitive to opioid antagonists, suggesting some level of interaction with opioid receptors, its primary mechanism of action is believed to involve the modulation of voltage-gated sodium and calcium channels.[4][5] Both this compound and U-50488H have been shown to attenuate the depolarization-induced uptake of Ca++ into forebrain synaptosomes.[2][3] This modulation of ion channels likely contributes significantly to the anticonvulsant properties of this compound, setting it apart from the primary analgesic and sedative effects of U-50488H. The antagonism of its effects by naltrexone suggests that a subclass of kappa receptors may be involved in its Ca++-related mechanism.[2][3]
Signaling Pathways and Experimental Workflows
The signaling pathways activated by KOR agonists and the experimental workflows used to characterize these compounds are crucial for understanding their pharmacology.
Kappa Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathways activated by a KOR agonist like U-50488H.
Experimental Workflow for Compound Characterization
The characterization of compounds like this compound and U-50488H involves a series of in vitro assays to determine their binding affinity and functional activity at target receptors.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental protocols are essential. Below are standardized methodologies for the key assays cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the opioid receptor of interest (KOR, MOR, DOR), radioligand (e.g., [³H]diprenorphine), test compound (this compound or U-50488H), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), filtration apparatus, and scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
-
Materials: Cell membranes expressing the KOR, [³⁵S]GTPγS, GDP, test compound, and assay buffer.
-
Procedure:
-
Incubate cell membranes with the test compound and a fixed concentration of GDP.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Following incubation, terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters.
-
Generate a dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Materials: A cell line co-expressing the KOR and a β-arrestin fusion protein (often linked to a reporter enzyme or fluorescent protein), the test compound, and a detection reagent.
-
Procedure:
-
Plate the cells and treat them with varying concentrations of the test compound.
-
After an incubation period, add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.
-
Generate a dose-response curve to determine the EC50 and Emax.
-
Conclusion
The comparative analysis of this compound and U-50488H highlights the potential for developing functionally selective modulators of the kappa opioid receptor system. U-50488H serves as a valuable tool for investigating the consequences of classical KOR agonism, including both its therapeutic analgesic potential and its limiting side effects. In contrast, this compound represents an intriguing example of a compound that, while structurally related to a KOR agonist and showing sensitivity to opioid antagonists, directs its primary pharmacological activity towards anticonvulsant effects through the modulation of ion channels.
For drug development professionals, the divergence of these two molecules underscores the importance of comprehensive pharmacological profiling. Future research should focus on elucidating the precise nature of this compound's interaction with opioid receptors to fully understand its unique mechanism of action. This knowledge could pave the way for the design of novel anticonvulsant therapies with improved efficacy and side-effect profiles, potentially by targeting a specific sub-population of kappa receptors or by achieving a unique form of biased agonism that favors anticonvulsant pathways over traditional opioidergic effects.
References
- 1. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Anticonvulsant and related effects of this compound in various seizure tests [pubmed.ncbi.nlm.nih.gov]
- 5. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of U-54494A and Carbamazepine in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant properties of the investigational compound U-54494A and the established antiepileptic drug carbamazepine (B1668303). The information is compiled from preclinical studies in various epilepsy models, offering insights into their respective mechanisms of action and efficacy.
Executive Summary
This compound, a benzamide (B126) derivative structurally related to kappa-opioid receptor agonists, has demonstrated notable anticonvulsant effects in preclinical models. Its mechanism of action appears to be multifactorial, involving kappa-opioid receptor agonism as well as modulation of sodium and calcium channels. Carbamazepine, a cornerstone in epilepsy treatment for decades, primarily exerts its anticonvulsant effects by blocking voltage-gated sodium channels.
While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate an objective comparison of their performance in established epilepsy models. The data suggests that both compounds are effective in models of generalized tonic-clonic seizures, though their potencies may differ. Their distinct mechanisms of action suggest potentially different clinical applications and side-effect profiles.
Data Presentation: Anticonvulsant Efficacy
The following tables summarize the available quantitative data on the anticonvulsant efficacy of this compound and carbamazepine in the maximal electroshock (MES) seizure model in mice, a widely used preclinical test indicative of efficacy against generalized tonic-clonic seizures.
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Test in Mice
| Compound | Route of Administration | ED₅₀ (mg/kg) | Reference |
| This compound | Intraperitoneal (i.p.) | 28 | [1] |
Table 2: Efficacy of Carbamazepine in the Maximal Electroshock (MES) Seizure Test in Mice
| Compound | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Carbamazepine | Intraperitoneal (i.p.) | 9.67 | |
| Carbamazepine | Intraperitoneal (i.p.) | 13.60 ± 0.83 | |
| Carbamazepine | Intraperitoneal (i.p.) | 10.5 ± 0.9 (control) |
Note: The variability in the reported ED₅₀ values for carbamazepine highlights the influence of different experimental conditions and methodologies across studies. A direct comparison of potency with this compound is therefore challenging without head-to-head studies.
Mechanisms of Action
The distinct mechanisms of action of this compound and carbamazepine are crucial for understanding their anticonvulsant profiles and potential therapeutic applications.
This compound: A Multi-Target Approach
This compound's anticonvulsant properties are attributed to a combination of effects:
-
Kappa-Opioid Receptor Agonism: It is structurally related to kappa-opioid agonists, and its anticonvulsant effects are partially antagonized by the opioid antagonist naloxone.[1] Activation of kappa-opioid receptors is known to reduce seizure activity.
-
Sodium Channel Modulation: Whole-cell voltage-clamp experiments have shown that this compound can depress the fast sodium inward current in a concentration- and frequency-dependent manner.[1][2] This suggests a mechanism that overlaps with that of carbamazepine.
-
Calcium Channel Modulation: Studies have indicated that this compound can attenuate the depolarization-induced uptake of Ca²⁺ into forebrain synaptosomes, suggesting an interaction with calcium channels.[3]
Carbamazepine: A Well-Established Sodium Channel Blocker
Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[4][5][6][7] By binding to these channels in their inactivated state, it stabilizes them and prevents the high-frequency, repetitive firing of neurons that is characteristic of seizures.[5] This action effectively reduces the propagation of seizure activity throughout the brain.[4] While it may have other minor effects, its efficacy as an anticonvulsant is largely attributed to this sodium channel blockade.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Maximal Electroshock (MES) Seizure Test
This model is used to induce generalized tonic-clonic seizures and is highly predictive of clinical efficacy against this seizure type.
-
Animals: Male albino mice are commonly used.
-
Apparatus: An electroconvulsive shock apparatus that delivers a constant current.
-
Procedure:
-
The test compound (this compound or carbamazepine) or vehicle is administered to the animals, typically via the intraperitoneal (i.p.) route.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using methods such as probit analysis.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for the anticonvulsant action of this compound.
Caption: Signaling pathway for the anticonvulsant action of carbamazepine.
Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.
Discussion and Future Directions
The available preclinical data indicates that both this compound and carbamazepine are effective anticonvulsants, particularly in models of generalized tonic-clonic seizures. Carbamazepine's efficacy is well-established through decades of clinical use, and its mechanism as a sodium channel blocker is a proven strategy for seizure control.
This compound presents an intriguing profile with its multi-target mechanism of action. The involvement of the kappa-opioid system could offer a novel therapeutic avenue for epilepsy, potentially for seizure types that are refractory to conventional sodium channel blockers. The observation that this compound enhances the anticonvulsant activity of carbamazepine suggests the possibility of synergistic effects when used in combination, a strategy that warrants further investigation.[1]
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and carbamazepine in a range of epilepsy models. Such studies are crucial to definitively establish their relative potencies, efficacy spectra, and therapeutic indices. Future research should focus on conducting these direct comparisons, including in models of partial seizures and drug-resistant epilepsy, to better delineate the potential clinical utility of this compound relative to established antiepileptic drugs like carbamazepine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbamazepine - Wikipedia [en.wikipedia.org]
- 6. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of U-54494A with Other Kappa Opioid Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kappa opioid receptor (KOR) agonist U-54494A with other relevant KOR agonists. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to support informed decisions in drug discovery and development.
This compound is a benzamide (B126) derivative that has been characterized as a kappa opioid receptor-related anticonvulsant. Unlike typical KOR agonists, this compound exhibits a unique pharmacological profile, notably its separation of anticonvulsant effects from the sedative and analgesic properties commonly associated with other KOR agonists like U-50488H. This distinction makes this compound a compound of significant interest for the development of novel therapeutics for seizure disorders without the undesirable side effects of traditional opioids.
Quantitative Comparison of KOR Agonists
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other notable KOR agonists, including U-50488H and the potent natural product Salvinorin A.
| Compound | Receptor Binding Affinity (Ki, nM) | Efficacy (Emax %) | Anticonvulsant Activity (ED50, mg/kg) | Sedative/Analgesic Effects |
| This compound | Data Not Available | Data Not Available | Less potent than U-50488H in rats (audiogenic seizure model)[1] | Lacks sedative and analgesic activities[1] |
| U-50488H | Data Not Available | Data Not Available | 8.6 (rat, s.c., maximal electroshock)[2] | Present |
| Salvinorin A | 2.5 (human KOR) | Full agonist (significantly more efficacious than U-50488H)[3] | Data Not Available | Potent hallucinogen |
In Vivo Efficacy: Anticonvulsant and Neuroprotective Effects
Anticonvulsant Activity
Neuroprotective Effects
Both this compound and U-50488H have demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced brain injury in neonatal rats. This suggests a potential therapeutic application for these compounds in conditions involving excitotoxicity.
Mechanism of Action: A Look at Cellular Signaling
The activation of kappa opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[4][5][6][7] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability.
Recent research has also highlighted the role of β-arrestin-2 in KOR signaling. While G-protein signaling is primarily associated with the therapeutic effects of KOR agonists, the β-arrestin pathway is often linked to adverse effects such as dysphoria.[5][7]
This compound and U-50488H appear to exert their effects, at least in part, through the modulation of calcium channels. Both compounds have been shown to attenuate the depolarization-induced uptake of Ca++ into forebrain synaptosomes. This action may contribute to their anticonvulsant properties by reducing excessive neuronal firing.
Below are diagrams illustrating the general KOR signaling pathway and a proposed experimental workflow for assessing anticonvulsant activity.
References
- 1. Anticonvulsant effects of this compound and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U50,488, a highly selective kappa opioid: anticonvulsant profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
U-54494A: A Comparative Analysis in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
U-54494A, a benzamide (B126) derivative with a relationship to kappa opioid receptor agonists, has demonstrated notable anticonvulsant properties across a range of preclinical epilepsy models. This guide provides a comparative overview of this compound's efficacy and mechanism of action, juxtaposed with established antiepileptic drugs (AEDs). The information is intended to support further research and drug development in the field of epilepsy.
Performance in Clinically Relevant Epilepsy Models
This compound has been evaluated in several key preclinical models that mimic different aspects of clinical epilepsy. These models are crucial for predicting the potential therapeutic efficacy of novel compounds.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical screen for drugs effective against generalized tonic-clonic seizures. In this model, this compound has shown significant anticonvulsant activity.
| Compound | Animal Model | ED50 (mg/kg, i.p.) | Potency Comparison | Citation |
| This compound | Mice | 28 | Less potent than Phenobarbital | [1] |
| Phenobarbital | Mice | - | More potent than this compound | [1] |
| Carbamazepine | Mice | - | Additive effects with this compound | [1] |
| Phenytoin | Rats/Mice | - | Generally similar potency to this compound in electroshock models | [2] |
Hippocampal Afterdischarge Model
This model is used to evaluate drugs for their potential to suppress focal seizures, particularly those originating in the temporal lobe. This compound has been shown to reduce the duration of electrically induced hippocampal afterdischarges in rats.
| Compound | Animal Model | Dosage | Effect on Afterdischarge Duration | Citation |
| This compound | Rats | ≥ 10 mg/kg | Significantly reduced | [1] |
Audiogenic Seizure Models
Genetically epilepsy-prone rodents, such as DBA/2 mice and certain rat strains, exhibit seizures in response to loud auditory stimuli. These models are valuable for studying generalized reflex seizures.
| Compound | Animal Model | Route of Administration | Efficacy | Comparison with U-50488H | Citation |
| This compound | Genetically epilepsy-prone rats | Intracerebroventricular/Intraperitoneal | Dose-dependent anticonvulsant activity | Less potent | [3] |
| This compound | DBA/2 mice | Intracerebroventricular/Intraperitoneal | Dose-dependent anticonvulsant activity | Similar potency | [3] |
| U-50488H | Genetically epilepsy-prone rats | Intracerebroventricular/Intraperitoneal | Dose-dependent anticonvulsant activity | More potent | [3] |
| U-50488H | DBA/2 mice | Intracerebroventricular/Intraperitoneal | Dose-dependent anticonvulsant activity | Similar potency | [3] |
Mechanism of Action
The anticonvulsant effects of this compound appear to be multifactorial, involving modulation of several key signaling pathways implicated in neuronal excitability.
Proposed Signaling Pathways
This compound's mechanism of action is thought to involve the interplay of kappa opioid receptors, excitatory amino acid (EAA) receptors (specifically NMDA receptors), and voltage-gated ion channels.
References
- 1. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of U-54494A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-54494A is a novel benzamide (B126) derivative with potent anticonvulsant properties.[1][2] Structurally related to kappa opioid receptor agonists, its mechanism of action is multifaceted and distinct from traditional anticonvulsants.[1][2] This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of its unique pharmacological profile.
Comparative Analysis of Anticonvulsant Properties
The anticonvulsant efficacy of this compound has been evaluated in comparison to the structurally related kappa opioid agonist U-50488H, as well as the established antiepileptic drugs phenytoin (B1677684) and phenobarbital.
| Compound | Anticonvulsant Activity (MES Test, mice, i.p.) | Primary Mechanism(s) of Action |
| This compound | ED50: 28 mg/kg[2] | Kappa Opioid Receptor Agonism, Voltage-Gated Sodium Channel Block, Attenuation of Depolarization-Induced Calcium Influx[1][2] |
| U-50488H | ED50: Not explicitly reported in MES test, but shows dose-dependent anticonvulsant activity.[2] | Selective Kappa Opioid Receptor Agonist[1] |
| Phenytoin | EC50 (brain): 12.3 µmol/kg (rats) | Voltage-Gated Sodium Channel Blocker |
| Phenobarbital | EC50 (brain): 12.2 µmol/kg (rats) | Positive Allosteric Modulator of GABA-A Receptors |
In-Depth Mechanism of Action of this compound
This compound exerts its anticonvulsant effects through a combination of mechanisms, setting it apart from its analogs and other anticonvulsant classes.
Kappa Opioid Receptor Agonism
Modulation of Voltage-Gated Ion Channels
Sodium Channel Blockade: this compound reversibly and in a dose-dependent manner reduces the inward current of voltage-gated sodium channels.[1] A concentration of 50 µM has been shown to produce a significant block in mouse neuroblastoma cells.[1] This action likely contributes to the suppression of high-frequency neuronal firing characteristic of seizure activity.
Attenuation of Calcium Influx: this compound attenuates the depolarization-induced uptake of calcium ions (Ca++) into forebrain synaptosomes.[3] This effect, shared with U-50488H, suggests an interference with presynaptic calcium channels, which would in turn reduce neurotransmitter release.[3]
Antagonism of Excitatory Amino Acid Pathways
In contrast to phenytoin and phenobarbital, both this compound and U-50488H are effective antagonists of convulsions induced by excitatory amino acid agonists such as kainic acid, N-methyl-aspartic acid (NMDA), and quisqualic acid.[1] This suggests an additional mechanism involving the modulation of glutamatergic neurotransmission.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for sodium channel block analysis.
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound to a specific receptor, such as the kappa opioid receptor.
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cerebellum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand with known affinity for the kappa opioid receptor (e.g., [³H]U-69,593), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Depolarization-Induced Synaptosomal Calcium Uptake Assay
This assay measures the effect of a compound on calcium influx into nerve terminals.
-
Synaptosome Preparation: Isolate synaptosomes from brain tissue (e.g., rat forebrain) by differential centrifugation.
-
Loading: Incubate the synaptosomes with a radioactive calcium isotope (⁴⁵Ca²⁺).
-
Depolarization: Depolarize the synaptosomes by adding a high concentration of potassium chloride (KCl) to the medium. This opens voltage-gated calcium channels, allowing ⁴⁵Ca²⁺ to enter the synaptosomes.
-
Treatment: Perform the depolarization step in the presence and absence of varying concentrations of the test compound (this compound).
-
Termination: Stop the uptake of ⁴⁵Ca²⁺ by rapidly filtering the synaptosomes and washing them with an ice-cold buffer containing a calcium channel blocker or a chelating agent.
-
Quantification: Measure the amount of ⁴⁵Ca²⁺ taken up by the synaptosomes using a scintillation counter.
-
Data Analysis: Compare the amount of calcium uptake in the presence and absence of the test compound to determine its inhibitory effect.
Whole-Cell Patch Clamp for Sodium Current Measurement
This electrophysiological technique is used to measure the effect of a compound on voltage-gated sodium channels in individual cells.
-
Cell Culture: Culture a suitable cell line, such as mouse neuroblastoma cells (N1E-115), which express voltage-gated sodium channels.
-
Patch Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution that mimics the ionic composition of the cell's interior.
-
Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where sodium channels are in a closed state (e.g., -80 mV).
-
Elicit Sodium Currents: Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium currents.
-
Drug Application: Perfuse the cell with an extracellular solution containing the test compound (this compound) and repeat the voltage-step protocol to record sodium currents in the presence of the drug.
-
Data Analysis: Compare the amplitude and kinetics of the sodium currents before and after drug application to determine the extent and nature of the block.
Conclusion
This compound presents a complex and unique mechanism of action as an anticonvulsant. Its activity at the kappa opioid receptor, coupled with its ability to block voltage-gated sodium channels and attenuate depolarization-induced calcium influx, distinguishes it from both traditional kappa opioid agonists and standard antiepileptic drugs. Further quantitative characterization of its binding affinities and ion channel modulation will be crucial for a more complete understanding of its therapeutic potential and for the development of next-generation anticonvulsants with improved efficacy and side-effect profiles.
References
- 1. Two metabolites of anticonvulsant this compound: their anticonvulsant activity and interaction with sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant and related effects of this compound in various seizure tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a unique anticonvulsant related to kappa opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: U-54494A Versus Standard Antiepileptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anticonvulsant U-54494A against standard antiepileptic drugs (AEDs), focusing on their therapeutic windows. The assessment is supported by available preclinical experimental data to aid in the evaluation of its potential as a therapeutic agent.
Quantitative Data Comparison
The therapeutic window of a drug is a critical measure of its safety and efficacy, often represented by the therapeutic index (TI). The TI is the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A wider therapeutic window suggests a greater margin of safety.
Below is a summary of the available quantitative data for this compound and the standard antiepileptics phenytoin (B1677684), carbamazepine (B1668303), and valproic acid. It is important to note that a specific LD50 value for this compound is not publicly available, precluding a direct calculation of its therapeutic index.
| Drug | Animal Model | ED50 (Anticonvulsant Effect) | LD50 (Acute Toxicity) | Therapeutic Index (LD50/ED50) | Therapeutic Range (Human Plasma) |
| This compound | Mouse (i.p.) | 28 mg/kg (MES test)[1] | Data not available | Not calculable | Not established |
| Phenytoin | Mouse (oral) | ~10-20 mg/kg (MES test) | 150 mg/kg[2][3] | ~7.5 - 15 | 10-20 µg/mL[4] |
| Carbamazepine | Mouse (oral) | ~10-15 mg/kg (MES test) | 1100-3750 mg/kg[5][6][7] | ~73 - 375 | 4-12 µg/mL[8] |
| Valproic Acid | Mouse (oral) | ~150-250 mg/kg (MES test) | 1098 mg/kg[9] | ~4.4 - 7.3 | 50-100 µg/mL[10] |
Note: ED50 and LD50 values can vary depending on the specific experimental conditions, animal strain, and route of administration. The therapeutic ranges for humans are provided for clinical context.
Experimental Protocols
The data presented in this guide are primarily derived from preclinical studies utilizing standardized animal models of epilepsy. The following are detailed methodologies for key experiments cited.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[11]
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Procedure:
-
Animal Model: Adult male mice (e.g., CF-1 or C57BL/6 strains) are commonly used.
-
Drug Administration: The test compound (e.g., this compound) or a standard AED is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Time to Peak Effect: The time between drug administration and the induction of seizures is predetermined based on the pharmacokinetic profile of the compound to coincide with its peak effect.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a positive anticonvulsant effect.
-
ED50 Calculation: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the Probit analysis.[11]
Acute Toxicity Study (LD50 Determination)
Acute toxicity studies are conducted to determine the median lethal dose (LD50) of a substance, which is the dose that is lethal to 50% of the tested animal population.
Objective: To assess the acute lethal toxicity of a compound.
Procedure:
-
Animal Model: Typically conducted in rodents, such as mice or rats.
-
Drug Administration: The substance is administered in a single dose via a specific route (e.g., oral, intraperitoneal). Multiple dose groups with a range of concentrations are used.
-
Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Data Collection: The number of mortalities in each dose group is recorded.
-
LD50 Calculation: Statistical methods, such as the method of Miller and Tainter or Probit analysis, are used to calculate the LD50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of antiepileptic drugs are dictated by their interactions with specific molecular targets and signaling pathways.
This compound: A Multi-Target Approach
This compound exhibits a unique and complex mechanism of action that differentiates it from standard antiepileptics. Its anticonvulsant properties are believed to stem from its effects on multiple targets. One key mechanism is the modulation of calcium channels. Additionally, it is suggested to interact with a subclass of kappa opioid receptors, and it has also been shown to depress the fast sodium inward current.[1] This multi-target engagement may contribute to its broad-spectrum anticonvulsant activity.
Caption: Proposed mechanism of action for this compound.
Standard Antiepileptics: Established Mechanisms
The mechanisms of action for standard AEDs are well-characterized.
-
Phenytoin and Carbamazepine: These drugs primarily act by blocking voltage-gated sodium channels.[4] They bind to the inactivated state of the channel, which slows the rate of recovery of the channel and prevents sustained, high-frequency neuronal firing that is characteristic of seizures.
Caption: Mechanism of phenytoin and carbamazepine.
-
Valproic Acid: Valproic acid has a broader mechanism of action. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation. It also has effects on voltage-gated sodium channels and T-type calcium channels.
Caption: Multifaceted mechanism of valproic acid.
Experimental Workflow Diagram
The general workflow for the preclinical assessment of a novel anticonvulsant compound like this compound involves a series of sequential experimental stages.
Caption: Preclinical evaluation workflow for anticonvulsants.
References
- 1. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preliminary study of the effects of carbamazepine on congenital orofacial defects in offspring of A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Teratogenic Effects of Carbamazepine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparative Analysis of the Neuroprotective Effects of U-54494A
A comprehensive guide for researchers, scientists, and drug development professionals on the neuroprotective potential of U-54494A in comparison to established and analogous compounds.
Introduction
This compound is a benzamide (B126) derivative primarily investigated for its anticonvulsant properties. Its mechanism of action is associated with the modulation of kappa opioid receptors, calcium channels, and sodium channels. While direct experimental evidence for its neuroprotective effects in models of cerebral ischemia or traumatic brain injury is limited, its structural and mechanistic similarity to the kappa opioid agonist U-50488H, which has demonstrated neuroprotective activity, suggests a potential role in neuroprotection. This guide provides a comparative analysis of this compound with U-50488H, phenytoin, and phenobarbital (B1680315), focusing on their mechanisms of action and available data on their neuroprotective effects.
Mechanism of Action and Signaling Pathways
The neuroprotective potential of this compound and its comparators stems from their ability to interfere with key pathways in the pathophysiology of neuronal injury, including excitotoxicity, ionic imbalance, and oxidative stress.
This compound and U-50488H: Both compounds are kappa opioid receptor agonists. Activation of these receptors is linked to the modulation of calcium and sodium channels, leading to a reduction in neuronal excitability. The neuroprotective effects of U-50488H are thought to be mediated through pathways such as the PI3K/AKT/Nrf2/HO-1 and Ca2+/CaMKII/CREB signaling cascades, which are involved in reducing inflammation, oxidative stress, and apoptosis.[1][2] Given its similar mechanism, this compound may share these neuroprotective pathways.
Phenytoin: This well-established anticonvulsant exerts its effects by blocking voltage-gated sodium channels.[3] This action stabilizes neuronal membranes and prevents the excessive firing of neurons, a key event in excitotoxicity-mediated neuronal death. Its neuroprotective effects have been noted in conditions like glaucoma and optic neuritis.[3]
Phenobarbital: As a barbiturate, phenobarbital enhances the inhibitory effects of the neurotransmitter GABA by binding to the GABA-A receptor. This leads to prolonged opening of the chloride channel, hyperpolarization of the neuronal membrane, and reduced excitability. Its neuroprotective properties are also attributed to a reduction in cerebral metabolic demand and antioxidant effects.[4][5]
Figure 1: Proposed signaling pathways for the neuroprotective effects of this compound and its comparators.
Comparative Efficacy Data
Direct comparative studies on the neuroprotective effects of this compound are not available. The following tables summarize the available quantitative data for U-50488H, phenytoin, and phenobarbital in various models of neuronal injury.
Table 1: Neuroprotective Effects of U-50488H in Experimental Models
| Model | Dose | Key Findings | Reference |
| Postoperative Cognitive Dysfunction (Rat) | 1.5 mg/kg | Reduced hippocampal neuron damage, inhibited apoptosis, and repaired oxidative stress injury. | [1] |
| Neuropathic Pain (Rat) | - | Inhibited Ca2+ influx and down-regulated p-CaMKII and p-CREB levels. | [2] |
| Spinal Cord Injury (Rat) | 5, 10, 20, 40 mg/kg i.p. | Dose-dependent reduction in vascular permeability and edema formation. | [6] |
| Traumatic Brain Injury (Mouse) | 3 or 10 mg/kg i.v. | Significant improvement in early neurological recovery. | [7] |
Table 2: Neuroprotective Effects of Phenytoin in Experimental Models
| Model | Dose | Key Findings | Reference |
| Acute Optic Neuritis (Human) | 4 mg/kg and 6 mg/kg | 30% reduction in the extent of retinal nerve fiber layer (RNFL) loss. | [8] |
| Acute Optic Neuritis (Human) | - | Significant reduction in the loss of RNFL thickness and macular volume. | [3] |
| Acute Optic Neuritis (Human) | - | Lower mean neurofilament heavy chain (NfH) levels at 3 months. | [9] |
Table 3: Neuroprotective Effects of Phenobarbital in Experimental Models
| Model | Dose | Key Findings | Reference |
| Hypoxic-Ischemic Encephalopathy (Rat) | 40 mg/kg | Lower neuropathology scores and less ipsilateral cerebral hemisphere damage. | [4][10] |
| Post-stroke (Mouse) | 30 mg/kg | Reduced acute seizures and chronic brain injury; restored normal weight gain and exploratory behavior. | [5][11] |
| Hypoxic-Ischemic Encephalopathy (Rat) | - | Enhanced long-term neuroprotection when combined with therapeutic hypothermia. | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess neuroprotection.
In Vivo Models of Neuronal Injury
-
Hypoxic-Ischemic Encephalopathy Model (Rat): Neonatal rats undergo unilateral carotid artery ligation followed by exposure to a hypoxic environment (e.g., 8% oxygen). This model mimics perinatal asphyxia and is used to assess the efficacy of neuroprotective agents in reducing brain damage.[4][10]
-
Post-stroke Seizure Model (Mouse): Immature mice are subjected to a model of stroke, and the effects of anticonvulsants on seizure suppression and subsequent brain injury and behavioral recovery are evaluated.[5][11]
-
Spinal Cord Injury Model (Rat): A contusion injury is induced in the spinal cord of rats to study post-traumatic vascular injury, edema, and neutrophil infiltration. The ability of a compound to mitigate these secondary injury mechanisms is assessed.[6]
-
Traumatic Brain Injury Model (Mouse): A concussive head injury is induced in mice to evaluate the effects of therapeutic agents on early neurological recovery.[7]
Figure 2: Generalized experimental workflow for in vivo neuroprotection studies.
In Vitro Assays for Neuroprotection
-
Neuronal Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured and exposed to a neurotoxic insult (e.g., glutamate, hydrogen peroxide) in the presence or absence of the test compound.
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.
-
-
Oxidative Stress Markers:
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA.
-
Lipid Peroxidation Assays: Measuring markers like malondialdehyde (MDA).[13]
-
Antioxidant Enzyme Activity: Assessing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase.
-
Discussion and Future Directions
The available evidence suggests that this compound, through its modulation of kappa opioid receptors and ion channels, possesses a plausible mechanism for neuroprotection. Its close analog, U-50488H, has demonstrated significant neuroprotective effects in various preclinical models of neuronal injury, acting through anti-inflammatory, anti-apoptotic, and anti-oxidative stress pathways.
However, the lack of direct experimental data on this compound in established neuroprotection models is a critical knowledge gap. Future research should focus on:
-
Directly evaluating the neuroprotective efficacy of this compound in in vitro and in vivo models of cerebral ischemia, traumatic brain injury, and other neurodegenerative conditions.
-
Quantifying the effects of this compound on neuronal survival, apoptosis, oxidative stress, and inflammation.
-
Elucidating the specific signaling pathways through which this compound may exert its neuroprotective effects and comparing them to those of U-50488H.
-
Conducting head-to-head comparative studies of this compound with U-50488H, phenytoin, and phenobarbital to determine their relative neuroprotective potential.
Such studies are essential to validate the neuroprotective promise of this compound and to guide its potential development as a therapeutic agent for neurological disorders characterized by neuronal loss.
References
- 1. κ-opioid receptor agonist U50488H attenuates postoperative cognitive dysfunction of cardiopulmonary bypass rats through the PI3K/AKT/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenytoin: its potential as neuroprotective and retinoprotective drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenobarbital Augments Hypothermic Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of high- and low-dose phenobarbital on post-stroke seizure suppression and recovery in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of U-50488h, a selective opioid kappa receptor agonist, on vascular injury after spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effects of the kappa opioid receptor agonist U-50488H in experimental acute brain and spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenytoin for neuroprotection in patients with acute optic neuritis: a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Phenobarbital augments hypothermic neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of adding prophylactic phenobarbital to therapeutic hypothermia in the term-equivalent hypoxic–ischemic rat: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. genox.com [genox.com]
Safety Operating Guide
Navigating the Disposal of U-54494A: A Guide for Laboratory Professionals
Disclaimer: U-54494A is a potent synthetic opioid. For the purposes of laboratory safety, handling, and disposal, it should be treated with the same level of caution as a Drug Enforcement Administration (DEA) Schedule I controlled substance. All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations. This document provides guidance based on established best practices for potent opioids and controlled substances; however, users must consult with their institution's Environmental Health & Safety (EHS) department and ensure full compliance with all applicable laws.
The proper disposal of potent synthetic opioids like this compound is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, a multi-faceted approach is required, encompassing regulatory mandates for bulk material, validated protocols for laboratory spills and decontamination, and clear procedures for trace waste.
Regulatory Framework: Bulk and Recoverable Waste Disposal
The primary and legally mandated method for disposing of expired, unwanted, or otherwise unusable bulk quantities of this compound is through a DEA-registered "reverse distributor."[1][2][3][4][5][6][7] This process ensures a secure and documented chain of custody from the registrant to final destruction.
Operational Plan for Bulk Disposal:
-
Segregation and Labeling: Immediately segregate any this compound designated for disposal from active stock within your secure, locked storage location. Clearly label the containers as "EXPIRED - TO BE DISPOSED."
-
Contact a Reverse Distributor: Identify and contract with a DEA-approved reverse distributor. Your institution's EHS or research compliance office can likely provide a list of approved vendors.
-
Documentation (DEA Form 222): For Schedule I and II substances, the transfer to a reverse distributor must be documented using a DEA Form 222.[2][8] The reverse distributor will typically provide this form and instructions for its completion.
-
Record of Destruction (DEA Form 41): The reverse distributor is responsible for the ultimate destruction of the substance and for providing the registrant with a copy of the DEA Form 41, "Registrants Record of Controlled Substances Destroyed."[3][6][8] This form must be retained with your controlled substance records for a minimum of two years.[2]
-
Packaging and Transfer: Follow the specific instructions provided by the reverse distributor for securely packaging the material for pickup or shipment. Two employees of the registrant should observe the loading and unloading of the substances until the transfer is complete.
Laboratory Decontamination and Spill Neutralization Protocol
While no specific chemical degradation data for this compound is publicly available, a scientifically sound approach can be adapted from decontamination studies on other potent synthetic opioids, such as fentanyl. Research has shown that oxidizing solutions are effective at degrading these compounds.[2][3][7] The following protocol is a recommended procedure for spills and decontamination of surfaces and equipment.
Experimental Protocol for Chemical Degradation:
This protocol utilizes an acidified bleach solution, which has demonstrated efficacy in degrading fentanyl by over 95%.[2][7]
Table 1: Decontamination Solution Parameters
| Parameter | Value/Instruction | Rationale |
| Primary Reagent | Sodium Hypochlorite (Standard Bleach, ~5-8%) | Strong oxidizing agent. |
| Secondary Reagent | Acetic Acid (White Vinegar, ~5%) or a suitable laboratory acid | Lowers the pH to increase the efficacy of the bleach solution.[2][7] |
| Final pH | ~5 | Increases the concentration of hypochlorous acid, the more potent disinfecting species. |
| Preparation | Prepare fresh. In a chemical fume hood, slowly add acid to a diluted bleach solution. | Ensures maximum potency and safety during preparation. |
| Contact Time | 1 hour | Provides sufficient time for chemical degradation to occur.[7] |
Step-by-Step Spill Cleanup Procedure:
-
ALERT & SECURE: Notify all personnel in the immediate area. If the spill involves a significant quantity of powder, evacuate the area and contact your institution's EHS. Never work alone when handling potent opioids.[9]
-
PERSONAL PROTECTIVE EQUIPMENT (PPE): At a minimum, don two pairs of nitrile gloves, a lab coat, and chemical splash goggles. For powders or potential aerosols, a properly fitted respirator (e.g., N95 or higher) is required.
-
CONTAINMENT: For liquid spills, create a dike around the spill using an absorbent, unreactive material (e.g., vermiculite (B1170534) or sand).[10][11][12] For powder spills, gently cover with a damp paper towel to prevent aerosolization.[12]
-
APPLY DECONTAMINANT: Prepare the acidified bleach solution and apply it liberally to the spill, starting from the perimeter and working inward. Ensure the entire spill area and any affected equipment are thoroughly wetted.
-
WAIT: Allow the decontamination solution to remain in contact with the spill for at least 1 hour.[7]
-
ABSORB & COLLECT: Using absorbent pads, soak up the decontamination solution and spilled material. Place all contaminated materials (absorbent pads, paper towels, gloves) into a designated hazardous waste container (e.g., a labeled, sealed polyethylene (B3416737) bag).[12]
-
RINSE & WIPE: Thoroughly wipe the spill area with soap and water.[13]
-
DISPOSE: Dispose of all collected waste materials through your institution's hazardous waste program. Label the waste container clearly, indicating it contains the decontaminated residue of a potent synthetic opioid.
Disposal of Residual and Non-Recoverable Waste
For trace amounts of this compound, the disposal method depends on whether the material is recoverable.
-
Non-Recoverable Waste: Residual amounts of this compound that cannot be drawn out of a vial or syringe (i.e., are non-recoverable) may be discarded in an appropriate biohazard sharps container.[5] The disposal of the empty container should be recorded on the usage log, zeroing out the balance.[5]
-
Recoverable Waste: Any waste that contains a recoverable amount of the substance (e.g., a broken vial with remaining contents) is considered controlled substance waste and must be disposed of via a reverse distributor.[2][5]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of the synthetic opioid this compound in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-47700 - Wikipedia [en.wikipedia.org]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Public health and medical preparedness for mass casualties from the deliberate release of synthetic opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 11. Chemical Interventions for the Opioid Crisis: Key Advances and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11090520B2 - Composition and method for decontaminating opioids on surfaces - Google Patents [patents.google.com]
- 13. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling U-54494A
Disclaimer: U-54494A is a research chemical with limited publicly available safety data. The following guidance is based on best practices for handling novel psychoactive substances and potent compounds. A comprehensive, substance-specific risk assessment should be conducted before any handling.
This document provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals engaged in work with this compound. The information is intended to establish a robust safety culture and provide a foundation for developing detailed, laboratory-specific standard operating procedures (SOPs).
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes recommended PPE levels based on the potential for exposure, as adapted from guidelines for handling hazardous substances.[1][2] All PPE should be used in accordance with OSHA standards.[1]
| Exposure Level | Situation | Required PPE |
| Minimal | Suspected presence of this compound, but no visible product. | - Gloves: Single pair of nitrile gloves.- Eye Protection: Safety glasses with side shields.[3][4][5]- Lab Coat: Standard laboratory coat. |
| Moderate | Small, visible amounts of this compound powder or liquid. | - Gloves: Double-gloving with nitrile gloves is recommended.[2]- Eye Protection: Chemical splash goggles.[6]- Respiratory Protection: A NIOSH-approved N95 or R100 filtering facepiece respirator.[7]- Body Protection: Disposable gown with tight-fitting cuffs.[6][8]- Arm Protection: Disposable arm sleeves.[7] |
| High | Visible large quantities of this compound powder or liquid; potential for aerosolization. | - Gloves: Double-gloving with chemical-resistant gloves (e.g., thicker nitrile or butyl rubber).[4][5]- Eye Protection: Full-face shield over chemical splash goggles.[2][6]- Respiratory Protection: A full-face air-purifying respirator (APR) or a powered air-purifying respirator (PAPR).[2][6]- Body Protection: Chemical-resistant, disposable coveralls ("bunny suit").[6]- Foot Protection: Disposable, chemical-resistant shoe covers.[8] |
Important Considerations for PPE:
-
Glove Selection: Thicker gloves generally offer better protection.[8] However, glove material and manufacturing processes also influence permeation.[8] Always check manufacturer specifications for chemical compatibility if available.
-
Respirator Use: A comprehensive respiratory protection program, including medical clearance, training, and fit-testing, is mandatory for all personnel required to wear respirators.[1][7] Surgical masks do not provide adequate respiratory protection against chemical exposure.[6]
-
Donning and Doffing: Follow established procedures for donning and doffing PPE to prevent cross-contamination.[7]
II. Operational Plan: Handling this compound
A systematic approach to handling potent compounds is essential. The following workflow outlines key steps before, during, and after handling this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
A. Pre-Handling Protocol:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Assemble Materials: Gather all necessary equipment, including appropriate PPE, spill kit, and waste containers, before handling the compound.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontaminating solutions (e.g., bleach solution), and waste bags is readily accessible.
-
Pre-weighing: If possible, pre-weigh empty vials to expedite the weighing process of the compound.
B. Handling Protocol:
-
Don PPE: Follow proper procedures to don the required level of PPE.
-
Weighing and Aliquoting: Carefully weigh and aliquot the desired amount of this compound within the containment device. Use tools and techniques that minimize the generation of dust or aerosols.
-
Solution Preparation: If preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Sealing and Labeling: Securely seal all containers and clearly label them with the compound name, concentration, date, and appropriate hazard warnings.
C. Post-Handling Protocol:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A bleach solution can be an effective decontaminant for many organic compounds.[9]
-
Waste Segregation: Segregate all contaminated waste, including disposable PPE, into clearly labeled hazardous waste containers.
-
Doffing PPE: Remove PPE in a designated area, following a procedure that minimizes the risk of self-contamination.[7]
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.[7][8] Do not use hand sanitizer as a substitute for hand washing.[7]
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
A. Waste Categorization and Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed directly into a designated sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
B. Decontamination of Labware:
-
Reusable labware should be decontaminated. Soaking in a bleach solution overnight can be effective for many oxidizable organic chemicals.[9] The wash liquid should then be disposed of as hazardous waste.[9]
C. Final Disposal:
-
All waste must be disposed of in accordance with institutional, local, state, and federal regulations.[9][10]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste collection and disposal procedures.[10]
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
References
- 1. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. smooth-on.com [smooth-on.com]
- 5. smooth-on.com [smooth-on.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. youtube.com [youtube.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. uwlax.edu [uwlax.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
